molecular formula C17H20BrNO2 B1682075 SKF-75670 hydrobromide CAS No. 62717-63-9

SKF-75670 hydrobromide

カタログ番号: B1682075
CAS番号: 62717-63-9
分子量: 350.2 g/mol
InChIキー: KWTPHNVUAVFKGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RN refers to HBr;  N-methyl derivative of SK&F 38393

特性

IUPAC Name

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTPHNVUAVFKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978339
Record name 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62717-63-9
Record name SK&F 75670
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Dopamine D1 Receptor Binding Affinity of SKF-75670 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of SKF-75670 hydrobromide, a partial agonist of the dopamine D1 receptor. Due to the limited availability of specific quantitative binding data for SKF-75670 in publicly accessible literature, this guide also includes comparative data for other relevant SKF compounds that target the dopamine D1 receptor. The guide details a standard experimental protocol for determining receptor binding affinity and illustrates the canonical D1 receptor signaling pathway.

Quantitative Binding Affinity Data

Table 1: Comparative Dopamine D1 Receptor Binding Affinities of various SKF compounds

CompoundReceptorSpeciesAssay TypeRadioligandKi (nM)pKiReference
SKF 83959Dopamine D1PrimateRadioligand BindingNot Specified-6.72[1]
SKF 38393Dopamine D1Not SpecifiedRadioligand BindingNot Specified1-[2]
SKF 81297Dopamine D1HumanRadioligand Binding[3H]-SCH23390157.82[3]
SKF 81297Dopamine D1RatRadioligand BindingNot Specified1.998.7[3]
SKF-83566Dopamine D1Not SpecifiedAntagonism AssayNot Specified1-3-[4]

Table 2: Functional Activity of SKF Compounds at the Dopamine D1 Receptor

CompoundAssay TypeCell LineEC50 (nM)Intrinsic Activity (%)Reference
SKF 38393cAMP AssayHEK Human D15693[5]
SKF 81297cAMP AssayHEK2934.7-[3]

Experimental Protocols: Radioligand Binding Assay

The following protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound like SKF-75670 for the dopamine D1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the dopamine D1 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in D1 receptors (e.g., porcine striatum).

  • Radioligand: [3H]-SCH23390, a selective D1 receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a potent D1 antagonist (e.g., (+)-butaclamol or unlabeled SCH23390).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of [3H]-SCH23390 (typically at or below its Kd).

      • Increasing concentrations of the test compound (SKF-75670).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

SKF-75670, as a dopamine D1 receptor agonist, is expected to activate the canonical Gs protein-coupled signaling pathway.

Dopamine D1 Receptor Signaling Pathway

Binding of an agonist like SKF-75670 to the D1 receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gαs/olf. The activated Gαs subunit, with GTP bound, dissociates from the βγ subunits and stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The second messenger cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to various cellular responses.[6][7][8]

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SKF-75670 SKF-75670 D1R Dopamine D1 Receptor SKF-75670->D1R Binds to Gs Gs Protein (αβγ) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like SKF-75670.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes (e.g., from D1-expressing cells) Incubation 3. Incubate Membranes with: - [3H]-SCH23390 (Radioligand) - SKF-75670 (Test Compound) - Controls (Total & Non-specific) Membrane_Prep->Incubation Reagent_Prep 2. Prepare Reagents (Radioligand, Test Compound, Buffers) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Measures radioactivity on filters) Filtration->Counting IC50_Calc 6. Calculate IC50 (Non-linear regression) Counting->IC50_Calc Ki_Calc 7. Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

The Genesis of a Dopamine D1 Receptor Modulator: A Technical Guide to the Discovery and History of SKF-75670

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical development, and pharmacological profile of SKF-75670, a notable partial agonist of the dopamine D1 receptor. The document details its synthesis, mechanism of action, and significant findings from key in vitro and in vivo studies. All quantitative data are presented in structured tables, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's scientific journey.

Introduction: The Quest for Dopamine D1 Receptor Ligands

The development of selective ligands for dopamine receptor subtypes has been a cornerstone of neuroscience research, aimed at unraveling the complex roles of dopamine in motor control, cognition, and reward pathways. The benzazepine class of compounds emerged as a promising scaffold for targeting the D1 receptor. Within this chemical family, SKF-75670 (7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) was identified as a compound of interest due to its distinct pharmacological profile as a partial D1 receptor agonist. This guide traces the scientific path of SKF-75670, from its chemical synthesis to its characterization in various experimental models.

Discovery and Historical Development

The history of SKF-75670 is intrinsically linked to the broader exploration of benzazepine derivatives as dopamine receptor agonists. While a singular "discovery" paper is not readily identifiable in the public domain, the development of SKF-75670 can be understood as a progression from the foundational work on other D1 agonists, most notably SKF 38393.

Synthesis:

The primary route for the synthesis of SKF-75670 involves the N-methylation of its precursor, SKF 38393 (1-phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol). This reaction is typically achieved using a methylating agent such as methyl iodide in the presence of a non-nucleophilic base like N-ethyldiisopropylamine. The resulting product is then purified using techniques like semi-preparative cation exchange High-Performance Liquid Chromatography (HPLC)[1].

A plausible synthetic workflow for the core tetrahydro-3-benzazepine scaffold is outlined below.

G cluster_synthesis Plausible Synthesis of Tetrahydro-3-benzazepine Core start Substituted Phenethylamine step1 Acylation start->step1 step2 Intramolecular Friedel-Crafts Cyclization step1->step2 step3 Reduction of Carbonyl Group step2->step3 step4 Demethylation (if methoxy protected) step3->step4 end Tetrahydro-3-benzazepine Scaffold step4->end

A generalized synthetic route to the core benzazepine structure.

Pharmacological Profile

SKF-75670 is characterized as a partial agonist at the dopamine D1 receptor. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist like dopamine. It is also reported to act as a cocaine antagonist[2].

In Vitro Pharmacology

While specific Ki and EC50 values for SKF-75670 are not consistently reported in readily available literature, data for the closely related precursor, SKF 38393, provides a useful reference point for the affinity of this class of compounds for dopamine receptors.

Table 1: Representative Binding Affinities (Ki) for SKF 38393

ReceptorKi (nM)
Dopamine D1~1
Dopamine D5~0.5
Dopamine D2~150
Dopamine D3~5000
Dopamine D4~1000

Data for SKF 38393, the precursor to SKF-75670.

Mechanism of Action: D1 Receptor Signaling

Activation of the dopamine D1 receptor by an agonist like SKF-75670 initiates a well-characterized intracellular signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gsα subunit.

G cluster_pathway Dopamine D1 Receptor Signaling Pathway SKF75670 SKF-75670 D1R Dopamine D1 Receptor SKF75670->D1R binds & activates G_protein Gs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) CREB CREB PKA->CREB phosphorylates (activates) PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates

SKF-75670 activates the D1 receptor, leading to downstream signaling.

Experimental Protocols

In Vitro: Adenylyl Cyclase Activity Assay

This protocol outlines a general method for assessing the ability of SKF-75670 to stimulate cAMP production, a hallmark of D1 receptor activation.

Objective: To determine the EC50 of SKF-75670 for adenylyl cyclase activation in a cell line expressing the human dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • SKF-75670 hydrobromide.

  • Dopamine (as a full agonist control).

  • A selective D1 antagonist (e.g., SCH 23390) for validation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Multi-well plates (384-well).

Procedure:

  • Cell Culture: Culture the D1-HEK293 cells to ~80-90% confluency.

  • Cell Plating: Harvest the cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a predetermined density.

  • Compound Preparation: Prepare a serial dilution of SKF-75670 in assay buffer. Also, prepare serial dilutions of dopamine.

  • Compound Addition: Add the diluted compounds to the respective wells. Include wells with assay buffer only (basal), and wells with a maximal concentration of dopamine (positive control).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

G cluster_workflow Adenylyl Cyclase Assay Workflow start Culture D1-expressing cells plate Plate cells in multi-well format start->plate prepare Prepare serial dilutions of SKF-75670 plate->prepare add Add compound to cells prepare->add incubate Incubate to allow cAMP accumulation add->incubate detect Lyse cells and detect cAMP incubate->detect analyze Analyze data and determine EC50 detect->analyze

A typical workflow for assessing cAMP accumulation.
In Vivo: Locomotor Activity in MPTP-Treated Marmosets

This protocol describes a general procedure to evaluate the effects of SKF-75670 on motor function in a primate model of Parkinson's disease.

Objective: To assess the effect of SKF-75670 on locomotor activity in common marmosets rendered parkinsonian by MPTP administration.

Animals: Adult common marmosets (Callithrix jacchus).

Procedure:

  • MPTP Administration: Induce a parkinsonian state by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The dosing regimen should be carefully calibrated to produce stable motor deficits.

  • Baseline Assessment: After the development of stable parkinsonian symptoms, assess baseline locomotor activity. This can be done by placing the animals in a novel cage and recording their activity using automated photobeam detection systems or video tracking software.

  • Drug Administration: Administer SKF-75670 via intraperitoneal (i.p.) injection at various doses (e.g., 2.5-10 mg/kg)[2]. A vehicle control group should be included.

  • Locomotor Activity Recording: Immediately after drug administration, place the marmosets in the activity monitoring cages and record locomotor activity for a defined period (e.g., 2 hours).

  • Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks). Compare the activity levels between the different dose groups and the vehicle control group using appropriate statistical tests.

In Vivo: Cocaine Discrimination in Monkeys

This protocol outlines a method to study the cocaine-antagonist properties of SKF-75670.

Objective: To determine if SKF-75670 can antagonize the discriminative stimulus effects of cocaine in monkeys.

Animals: Rhesus or squirrel monkeys trained to discriminate cocaine from saline.

Procedure:

  • Drug Discrimination Training: Train the monkeys in a two-lever operant chamber. Responses on one lever are reinforced (e.g., with food pellets) following an injection of cocaine, while responses on the other lever are reinforced after a saline injection. Training continues until the monkeys reliably press the correct lever based on the injection they received.

  • SKF-75670 Pretreatment: Before a test session, administer SKF-75670 via intramuscular (i.m.) injection at various doses (e.g., 0.3 and 1.0 mg/kg)[2].

  • Cocaine Administration and Testing: After the pretreatment period, administer the training dose of cocaine and place the monkey in the operant chamber. Record the number of responses on each lever.

  • Data Analysis: Calculate the percentage of responses on the cocaine-appropriate lever. A dose-dependent decrease in responding on the cocaine-appropriate lever in the presence of SKF-75670 would indicate antagonism of cocaine's discriminative stimulus effects.

Conclusion

SKF-75670 represents an important tool compound in the study of dopamine D1 receptor function. Its development as a partial agonist has contributed to our understanding of the nuanced roles of D1 receptor signaling in both normal physiology and pathological states, including Parkinson's disease and drug addiction. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers seeking to utilize or further investigate this intriguing benzazepine derivative. Future research could focus on elucidating the precise structural determinants of its partial agonism and further exploring its therapeutic potential.

References

SKF-75670 Hydrobromide as a Cocaine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapy. A primary mechanism of cocaine's reinforcing effects is the blockade of the dopamine transporter (DAT), leading to a surge of synaptic dopamine and subsequent overstimulation of post-synaptic dopamine receptors, particularly the D1 receptor (D1R). This document provides a technical overview of SKF-75670 hydrobromide, a dopamine D1 receptor partial agonist, and explores its mechanism and potential as a functional cocaine antagonist. By competitively binding to the D1 receptor and providing a moderate, baseline level of stimulation, SKF-75670 can occupy the receptor and blunt the euphoric and stimulant effects driven by high concentrations of cocaine-induced dopamine. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows pertinent to its study.

Mechanism of Action: D1 Receptor Partial Agonism

SKF-75670 is classified as a partial agonist at the dopamine D1 receptor.[1] The therapeutic hypothesis for its use in cocaine antagonism is rooted in this specific pharmacological action.

  • Cocaine's Action: Cocaine is a potent dopamine reuptake inhibitor. It binds to and blocks the dopamine transporter (DAT), preventing the reabsorption of dopamine from the synaptic cleft. This leads to a rapid and substantial increase in extracellular dopamine concentrations, causing intense activation of D1 and D2 receptors, which is strongly linked to its reinforcing and addictive properties.[2]

  • SKF-75670's Modulatory Role: As a partial agonist, SKF-75670 binds to the D1 receptor but elicits a submaximal response compared to the full endogenous agonist, dopamine. In the presence of cocaine, when synaptic dopamine levels are pathologically high, SKF-75670 competes with dopamine for the D1 receptor binding site. By occupying the receptor, it prevents the excessive stimulation by dopamine, thereby acting as a functional antagonist and attenuating cocaine's behavioral effects.[1][3] At the same time, its intrinsic agonist activity may help stabilize D1 receptor signaling, potentially reducing craving and withdrawal symptoms.

Signaling Pathways and Antagonistic Interaction

Dopamine D1 receptors are canonical G-protein coupled receptors (GPCRs) that couple to the Gαs/olf subunit. Activation of this pathway stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating neuronal excitability and gene expression.

Quantitative Data

While extensive quantitative data for SKF-75670 is not widely available in published literature, its profile can be understood in the context of other well-characterized D1 partial agonists. The following tables summarize relevant data.

Table 1: Pharmacological Profile of D1 Receptor Partial Agonists
CompoundReceptor TargetBinding Affinity (Ki)Functional ActivityReference Compound
SKF-75670 Dopamine D1 ReceptorData not availablePartial AgonistN/A
SKF 38393 Dopamine D1 Receptor~1 nMPartial AgonistYes
SKF 38393 Dopamine D5 Receptor~0.5 nMPartial AgonistYes
SKF 38393 Dopamine D2 Receptor~150 nMWeak AntagonistYes

Data for the prototypical D1 partial agonist SKF 38393 is provided for context.

Table 2: In Vivo Behavioral Effects as a Cocaine Antagonist
CompoundSpeciesBehavioral AssayDosageEffect
SKF-75670 MonkeysCocaine Discrimination & Rate-Altering Effects0.3 and 1.0 mg/kg, i.m.Antagonizes cocaine's effects.[1]
SKF 77434 Rhesus MonkeysCocaine Self-Administration1.0 mg/kg/dayModerate, persistent rightward shift in the cocaine dose-effect function.[4]
SKF 77434 Rhesus MonkeysCocaine Self-Administration3.2-5.6 mg/kg/dayDownward displacement of the cocaine dose-effect function.[4]
SKF 38393 MiceCocaine-Induced LocomotionN/ADose-dependently shifts cocaine dose-effect curve to the right and decreases maximal effect.[5]

Experimental Protocols

The evaluation of SKF-75670 as a cocaine antagonist involves a suite of standard preclinical assays.

Dopamine D1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the D1 receptor.

Methodology:

  • Membrane Preparation: Striatal tissue (rich in D1 receptors) from rodents is dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at high speed, and the resulting pellet containing the membrane fraction is washed and resuspended.

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH23390) and varying concentrations of the unlabeled test compound (SKF-75670).

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound ligand passes through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known D1 antagonist) from total binding. The inhibitory constant (Ki) of SKF-75670 is then calculated from its IC50 value using the Cheng-Prusoff equation.

Cocaine-Induced Locomotor Activity

This assay assesses the ability of SKF-75670 to block the hyperlocomotor effects of cocaine in rodents.

Methodology:

  • Apparatus: An open-field arena (e.g., 40x40 cm) equipped with automated infrared photobeam detectors or an overhead video tracking system.

  • Acclimation & Habituation: Animals are first acclimated to the testing room. On the test day, they are placed in the arena for a 30-60 minute habituation period to allow exploratory behavior to subside to a stable baseline.

  • Drug Administration: Animals are divided into four groups: (1) Vehicle + Saline, (2) Vehicle + Cocaine, (3) SKF-75670 + Saline, and (4) SKF-75670 + Cocaine. SKF-75670 or its vehicle is administered first (e.g., 30 minutes before the second injection).

  • Testing: Immediately following the cocaine or saline injection, each animal is placed back into the open-field arena, and locomotor activity (e.g., total distance traveled, horizontal beam breaks) is recorded for a set period (e.g., 30-60 minutes).

  • Data Analysis: The primary endpoint is the total distance traveled. A significant reduction in locomotor activity in the SKF-75670 + Cocaine group compared to the Vehicle + Cocaine group indicates an antagonistic effect.[6]

Cocaine Self-Administration

This operant conditioning model is the gold standard for assessing the reinforcing effects of drugs and the potential of a compound to reduce them.

Methodology:

  • Surgery: Animals (typically rhesus monkeys or rats) are surgically implanted with an intravenous catheter.

  • Acquisition: Animals are placed in an operant chamber and trained to press a lever to receive an intravenous infusion of cocaine. This is typically done under a Fixed-Ratio (FR) schedule of reinforcement (e.g., FR-30, where 30 lever presses result in one infusion).

  • Stable Baseline: Training continues until the animal demonstrates a stable pattern of self-administration, establishing a baseline dose-effect curve for cocaine.

  • Antagonist Testing: Once a stable baseline is achieved, the effects of SKF-75670 are tested. Before a session, the animal receives a pretreatment with either vehicle or a dose of SKF-75670.

  • Data Analysis: The primary measure is the number of cocaine infusions self-administered per session. A successful antagonist will shift the cocaine dose-effect curve to the right (requiring more cocaine to achieve the same effect) or downward (reducing the maximum reinforcing effect).[4] A reduction in cocaine self-administration without a corresponding decrease in responding for another reinforcer (e.g., food) indicates a specific effect on cocaine's reinforcing properties rather than general motor impairment.

Conclusion and Future Directions

This compound, as a dopamine D1 receptor partial agonist, demonstrates a clear mechanism of action for functioning as a cocaine antagonist. Preclinical data in non-human primates confirms its ability to attenuate the behavioral effects of cocaine.[1] The strategy of using a partial D1 agonist is compelling because it may block the reinforcing highs of cocaine use while maintaining a baseline level of D1 tone, which could potentially mitigate anhedonia and craving during abstinence.

However, the clinical development of D1-targeted ligands has been challenging. Future research should focus on obtaining a more complete pharmacological profile of SKF-75670, including specific binding affinities and functional efficacies across all dopamine receptor subtypes. Further preclinical studies are warranted to evaluate its effects on cocaine self-administration under different schedules of reinforcement and its potential to prevent relapse. These efforts will be crucial in determining if SKF-75670 or structurally related compounds can be viable candidates for the treatment of cocaine use disorder.

References

In Vitro Characterization of SKF-75670 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 hydrobromide is a synthetic compound recognized for its activity as a partial agonist at the dopamine D1 receptor. This technical guide provides a comprehensive overview of its in vitro pharmacological profile, presenting key quantitative data from receptor binding and functional assays. Detailed experimental protocols for the cited assays are included to facilitate study replication and further investigation. The guide also features visualizations of the principal signaling pathway and experimental workflows to enhance understanding.

Receptor Binding Profile

The affinity of SKF-75670 for dopaminergic and other receptors is a critical determinant of its pharmacological activity. Radioligand binding assays are employed to quantify this affinity, typically expressed as the inhibition constant (Ki).

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
Dopamine D1 [¹¹C]SKF-75670Rat BrainHigh Affinity[1]
Dopamine D1-like [³H]SCH23390Pig Striatal HomogenateComparable to SKF38393[2]
Dopamine D2-like [³H]spiperonePig Striatal HomogenateLower Affinity[2]

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay protocol to determine the affinity of SKF-75670 for dopamine D1-like receptors is as follows:

  • Membrane Preparation: Homogenize pig striatal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]SCH23390 for D1-like receptors), and varying concentrations of SKF-75670.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of SKF-75670 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Functional Activity

As a partial agonist, SKF-75670 activates the dopamine D1 receptor, but to a lesser degree than a full agonist. This functional activity is commonly assessed through adenylyl cyclase stimulation and GTPγS binding assays.

Adenylyl Cyclase Stimulation

Activation of the D1 receptor stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).

AssayTissue/Cell LineParameterValueReference
Adenylyl Cyclase StimulationRat Striatal HomogenatePotency (EC50)Not explicitly found for SKF-75670
Efficacy (Emax)Partial Agonist Activity[3]

Experimental Protocol: Adenylyl Cyclase Assay

The following protocol outlines a method for measuring SKF-75670-stimulated adenylyl cyclase activity:

  • Membrane Preparation: Prepare striatal membranes as described in the radioligand binding assay protocol.

  • Reaction Mixture: In each tube, combine the membrane preparation, ATP, an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and varying concentrations of SKF-75670.

  • Incubation: Initiate the reaction by adding the membranes and incubate at 37°C for a defined period (e.g., 15 minutes).

  • Termination: Stop the reaction by adding a stopping solution (e.g., 0.5 M HCl).

  • cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay with a [³H]cAMP tracer or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the concentration of SKF-75670 against the amount of cAMP produced to generate a dose-response curve. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from this curve.

GTPγS Binding Assay

This assay measures the activation of G proteins, an early event in the signaling cascade following receptor agonism. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified.

AssayTissue/Cell LineParameterValueReference
[³⁵S]GTPγS BindingBrain MembranesPotency (EC50)Not explicitly found for SKF-75670
Efficacy (Emax)Agonist-stimulated binding[4][5][6]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

A typical protocol for a [³⁵S]GTPγS binding assay is as follows:

  • Membrane Preparation: Prepare brain cell membranes as previously described.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Incubation: In a 96-well plate, add the assay buffer, cell membranes, varying concentrations of SKF-75670, and [³⁵S]GTPγS.

  • Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through a filter plate to separate bound and free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings. Plot the specific binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[4][5][6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs Protein (α, β, γ subunits) D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts SKF75670 SKF-75670 SKF75670->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Dopamine D1 Receptor Signaling Pathway initiated by SKF-75670.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Brain Cell Membranes Incubation 3. Incubate Membranes, SKF-75670, and [³⁵S]GTPγS Membrane_Prep->Incubation Buffer_Prep 2. Prepare Assay Buffer (HEPES, MgCl₂, NaCl, GDP) Buffer_Prep->Incubation Termination 4. Terminate by Filtration Incubation->Termination Quantification 5. Quantify Radioactivity Termination->Quantification Data_Analysis 6. Calculate EC50 and Emax Quantification->Data_Analysis

Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.

References

SKF-75670 hydrobromide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-75670 hydrobromide is a synthetic benzazepine derivative recognized for its distinct pharmacological profile as a dopamine D1 receptor partial agonist. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental findings. The document is intended to serve as a resource for researchers engaged in the study of dopaminergic systems and the development of novel therapeutics targeting these pathways. All quantitative data are presented in structured tables, and relevant signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Chemical and Physical Properties

This compound is the hydrobromide salt of the parent compound, SKF-75670. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 62717-63-9
Molecular Formula C₁₇H₁₉NO₂ · HBr
Molecular Weight 350.25 g/mol
Appearance White to yellow solid
Synonyms 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide

Pharmacological Profile

Mechanism of Action

This compound is characterized as a partial agonist at the dopamine D1 receptor. Its "atypical" nature is highlighted by observations of antagonist activity in some in vitro assays, while demonstrating agonist effects in vivo. This suggests a complex interaction with the D1 receptor and its downstream signaling cascades. The compound is also noted to act as a cocaine antagonist.

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that have been shown to couple to multiple G-proteins, primarily Gαs/olf and Gαq. The canonical pathway involves the activation of Gαs/olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). However, evidence suggests that D1 receptors can also signal through Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. The partial agonism of SKF-75670 may be explained by biased signaling, where it preferentially activates one pathway over the other, or acts as an agonist at one and an antagonist at another.

cluster_membrane Cell Membrane D1_Receptor Dopamine D1 Receptor Gs_olf Gαs/olf D1_Receptor->Gs_olf Activates (Canonical) Gq Gαq D1_Receptor->Gq Activates (Non-Canonical) SKF_75670 SKF-75670 SKF_75670->D1_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Gs_olf->Adenylyl_Cyclase Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effects_cAMP Downstream Effects cAMP->Downstream_Effects_cAMP Downstream_Effects_PLC Downstream Effects PLC->Downstream_Effects_PLC

Dopamine D1 Receptor Signaling Pathways

Experimental Data and Protocols

In Vivo Studies: Locomotor Activity in an Animal Model of Parkinson's Disease

In a key study, SKF-75670 hydrochloride was administered to common marmosets treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces parkinsonism. The study revealed that SKF-75670 reduced locomotor activity in these animals.[1]

Experimental Protocol: Locomotor Activity Assessment

A standardized protocol for assessing locomotor activity in rodents, which can be adapted for other species, is outlined below.

Start Start Acclimation Acclimate animals to testing room Start->Acclimation Habituation Habituate animals to open field arena Acclimation->Habituation Administration Administer SKF-75670 or vehicle (i.p.) Habituation->Administration Placement Place animal in the center of the open field Administration->Placement Recording Record locomotor activity for a defined period (e.g., 60 min) Placement->Recording Analysis Analyze data for distance traveled, rearing, etc. Recording->Analysis End End Analysis->End

Workflow for Rodent Locomotor Activity Study
In Vitro Studies: Adenylyl Cyclase Activation

Experimental Protocol: In Vitro cAMP Accumulation Assay

Start Start Cell_Culture Culture cells expressing Dopamine D1 receptors Start->Cell_Culture Plating Plate cells in multi-well plates Cell_Culture->Plating Pre_incubation Pre-incubate with phosphodiesterase inhibitor Plating->Pre_incubation Stimulation Stimulate with varying concentrations of SKF-75670 Pre_incubation->Stimulation Lysis Lyse cells to release intracellular contents Stimulation->Lysis Detection Measure cAMP levels (e.g., ELISA, HTRF) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 Detection->Analysis End End Analysis->End

Workflow for In Vitro cAMP Accumulation Assay

Summary and Future Directions

This compound is a valuable pharmacological tool for investigating the complexities of the dopamine D1 receptor system. Its partial agonist nature and potential for biased signaling make it an interesting compound for studying the differential roles of Gs/olf- and Gq-mediated pathways in both normal and pathological states. Further research is warranted to fully elucidate its binding kinetics, functional efficacy at different signaling endpoints, and its therapeutic potential in conditions such as Parkinson's disease, schizophrenia, and substance use disorders. The collection of more extensive quantitative data, including Ki, EC50, and IC50 values across various assays, will be crucial for advancing our understanding of this compound.

References

Enantiomers of SKF-75670 Hydrobromide: A Technical Guide on Stereochemistry and Dopamine D1 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-75670 hydrobromide is recognized as a partial agonist at the dopamine D1 receptor, a key target in the central nervous system implicated in motor control, cognition, and reward pathways. As a chiral molecule, SKF-75670 exists as two non-superimposable mirror images, the R- and S-enantiomers. While the pharmacological profile of the racemic mixture of SKF-75670 has been characterized to some extent, a detailed, direct comparison of the individual enantiomers' binding affinities, functional activities, and experimental protocols remains notably absent in publicly available scientific literature. This guide synthesizes the current understanding of SKF-75670 in the context of dopamine D1 receptor signaling, outlines general experimental approaches for its study, and underscores the critical knowledge gap concerning the stereospecific activity of its enantiomers. The potential for significant differences in the pharmacological profiles of the R- and S-enantiomers is highlighted by drawing parallels with structurally related chiral benzazepines.

Introduction: The Significance of Stereochemistry in Dopamine D1 Receptor Agonists

The dopamine D1 receptor, a G-protein coupled receptor (GPCR), is a crucial modulator of neuronal excitability. Its activation initiates a cascade of intracellular signaling events, primarily through the Gαs/olf pathway, leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). This signaling pathway is integral to numerous physiological processes, and its dysregulation is associated with neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Pharmacological agents targeting the D1 receptor often possess chiral centers, making the examination of their individual enantiomers a fundamental aspect of drug development. The three-dimensional arrangement of a molecule can dramatically influence its interaction with the chiral environment of a receptor binding pocket, leading to variations in affinity, efficacy, and off-target effects between enantiomers. For instance, in the case of the related benzazepine SKF 83959, the R-(+)-enantiomer exhibits both D1 agonist and antagonist properties, whereas the S-(-)-enantiomer is largely inactive behaviorally. This underscores the necessity of characterizing the individual enantiomers of SKF-75670 to fully comprehend its therapeutic potential and potential side effects.

Despite a thorough review of scientific literature, specific quantitative data and detailed experimental protocols for the individual R- and S-enantiomers of this compound could not be located. The information presented herein is based on the characterization of the racemic mixture and general principles of dopamine D1 receptor pharmacology and chiral compound analysis.

Pharmacological Profile of Racemic SKF-75670

Racemic SKF-75670 is classified as a partial agonist at the dopamine D1 receptor. This implies that it binds to the receptor and elicits a response that is lower than that of a full agonist.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific binding affinity (Ki) or functional potency (EC50) and efficacy (Emax) values for the individual R- and S-enantiomers of SKF-75670. The following table summarizes the known activity of the racemic mixture.

CompoundReceptor TargetAssay TypeValueReference
(±)-SKF-75670Dopamine D1Functional (Behavioral)Partial Agonist[General Pharmacological Texts]

Dopamine D1 Receptor Signaling Pathways

Activation of the dopamine D1 receptor by an agonist like SKF-75670 initiates a series of intracellular events. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), which plays a crucial role in modulating the activity of other signaling molecules.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D1_Agonist Dopamine / SKF-75670 D1R Dopamine D1 Receptor D1_Agonist->D1R G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effectors PKA->Downstream phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 inhibits PP1->Downstream dephosphorylates

Canonical Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

While specific protocols for the enantiomers of SKF-75670 are not available, the following sections outline the general methodologies that would be employed to characterize their pharmacological activity.

Synthesis and Chiral Resolution Workflow

The synthesis of SKF-75670, a benzazepine derivative, would likely involve a multi-step organic synthesis process. The resolution of the resulting racemic mixture into its individual R- and S-enantiomers is a critical step for their individual characterization. This is typically achieved using chiral chromatography.

Synthesis_Resolution_Workflow Start Starting Materials Synthesis Multi-step Organic Synthesis Start->Synthesis Racemic Racemic (±)-SKF-75670 Synthesis->Racemic Resolution Chiral HPLC Resolution Racemic->Resolution R_Enantiomer (R)-SKF-75670 Resolution->R_Enantiomer S_Enantiomer (S)-SKF-75670 Resolution->S_Enantiomer Analysis Purity and Enantiomeric Excess Determination R_Enantiomer->Analysis S_Enantiomer->Analysis

General Workflow for Synthesis and Chiral Resolution.
Receptor Binding Assays

To determine the affinity of each enantiomer for the dopamine D1 receptor, competitive radioligand binding assays are typically performed.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the R- and S-enantiomers of SKF-75670 for the dopamine D1 receptor.

  • Materials:

    • Cell membranes expressing the human dopamine D1 receptor.

    • A high-affinity radioligand for the D1 receptor (e.g., [³H]SCH 23390).

    • Increasing concentrations of the unlabeled R- and S-enantiomers of SKF-75670.

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (R- or S-enantiomer).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Adenylyl Cyclase Activity

To assess the functional activity (potency and efficacy) of the enantiomers, adenylyl cyclase activation assays are commonly used.

  • Objective: To determine the EC50 and Emax of the R- and S-enantiomers of SKF-75670 for stimulating adenylyl cyclase activity.

  • Materials:

    • Intact cells or cell membranes expressing the dopamine D1 receptor.

    • ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Increasing concentrations of the R- and S-enantiomers of SKF-75670.

    • A full D1 receptor agonist as a positive control.

    • A cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Procedure:

    • Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.

    • Add varying concentrations of the test compound (R- or S-enantiomer) and ATP.

    • Incubate for a defined period to allow for cAMP production.

    • Terminate the reaction and measure the amount of cAMP produced using a suitable assay kit.

    • Plot the concentration-response curve and determine the EC50 and Emax values.

Logical Relationship of Enantiomer Activity

The differential activity of enantiomers at a chiral receptor is a fundamental concept in pharmacology. One enantiomer, the "eutomer," may exhibit significantly higher affinity and/or efficacy than the other, the "distomer." In some cases, the distomer may be inactive or even have activity at other receptors, contributing to side effects.

Enantiomer_Activity_Relationship Racemic Racemic (±)-SKF-75670 R_Enantiomer (R)-SKF-75670 (Hypothetical Eutomer) Racemic->R_Enantiomer S_Enantiomer (S)-SKF-75670 (Hypothetical Distomer) Racemic->S_Enantiomer D1_Receptor Dopamine D1 Receptor R_Enantiomer->D1_Receptor binds with high affinity S_Enantiomer->D1_Receptor binds with low affinity Other_Receptors Off-Target Receptors S_Enantiomer->Other_Receptors may bind to High_Activity High Affinity & Partial Agonist Activity D1_Receptor->High_Activity Low_Activity Low Affinity & Minimal/No Activity D1_Receptor->Low_Activity Side_Effects Potential Side Effects Other_Receptors->Side_Effects

Hypothetical Relationship of SKF-75670 Enantiomer Activity.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the dopamine D1 receptor. However, the lack of publicly available data on its individual enantiomers represents a significant gap in our understanding of its structure-activity relationship. The characterization of the R- and S-enantiomers of SKF-75670 is a critical next step. This would involve their successful synthesis and chiral resolution, followed by a comprehensive pharmacological evaluation using receptor binding and functional assays as outlined in this guide. Such studies will be instrumental in determining whether one enantiomer is primarily responsible for the observed D1 partial agonist activity of the racemate and could potentially lead to the development of more selective and potent therapeutic agents with an improved side-effect profile. Researchers in the field are strongly encouraged to pursue these investigations to fully elucidate the therapeutic potential of SKF-75670.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SKF-75670 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols involving SKF-75670 hydrobromide, a partial agonist of the Dopamine D1 receptor. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.

Mechanism of Action: Dopamine D1 Receptor Signaling

This compound exerts its effects by binding to and partially activating the Dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf G-protein. Activation of this pathway initiates a signaling cascade that modulates neuronal excitability and gene expression.

Signaling Pathway Diagram

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF75670 SKF-75670 D1R D1 Receptor SKF75670->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) CREB CREB PKA->CREB Phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF-75670.

In Vivo Experimental Protocols

Detailed in vivo studies are crucial to characterize the behavioral and neurochemical effects of SKF-75670. The following sections outline key experimental protocols.

Spontaneous Locomotor Activity

This experiment assesses the effect of SKF-75670 on general motor activity.

Protocol:

  • Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.

  • Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams.

  • Habituation: Prior to testing, animals are habituated to the testing room for at least 60 minutes and then to the activity chambers for 30 minutes.

  • Drug Administration: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Animals are administered SKF-75670 (e.g., 1, 3, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) is recorded for 60-90 minutes immediately following injection.

  • Data Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control.

Quantitative Data Summary (Hypothetical Data):

Treatment Group (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Horizontal Activity (Beam Breaks) (Mean ± SEM)Vertical Activity (Rears) (Mean ± SEM)
Vehicle3500 ± 2504500 ± 300150 ± 20
SKF-75670 (1.0)3200 ± 2004100 ± 250130 ± 15
SKF-75670 (3.0)2500 ± 1803200 ± 20090 ± 10*
SKF-75670 (10.0)1800 ± 150 2300 ± 18060 ± 8**

*p < 0.05, **p < 0.01 compared to Vehicle. Data is for illustrative purposes only.

Drug Discrimination

This assay determines if the subjective effects of SKF-75670 are similar to those of a known psychoactive drug.

Protocol:

  • Animals: Male Sprague-Dawley rats (300-350g) are food-restricted to maintain 85-90% of their free-feeding body weight.

  • Apparatus: Standard two-lever operant conditioning chambers are used.

  • Training: Rats are trained to press one lever ("drug lever") for a food reward following an injection of a training drug (e.g., a known D1 agonist like SKF-38393 at 5.6 mg/kg, i.p.) and a second lever ("saline lever") for a food reward following a saline injection. Training continues until a criterion of ≥80% correct lever presses is met for 8 out of 10 consecutive sessions.

  • Substitution Testing: Once trained, rats are administered various doses of SKF-75670 prior to the session. The percentage of responses on the drug-associated lever is recorded.

  • Data Analysis: A substitution curve is generated by plotting the percentage of drug-lever responses against the dose of SKF-75670. Full substitution is generally considered ≥80% drug-lever responding.

Quantitative Data Summary (Hypothetical Data):

Test Compound (mg/kg, i.p.)% Drug-Lever Responding (Mean ± SEM)Response Rate (Responses/min) (Mean ± SEM)
Saline15 ± 525 ± 3
SKF-75670 (0.1)30 ± 824 ± 3
SKF-75670 (0.3)65 ± 1022 ± 2
SKF-75670 (1.0)88 ± 5 20 ± 2
SKF-75670 (3.0)92 ± 418 ± 2

*p < 0.05, **p < 0.01 compared to Saline. Data is for illustrative purposes only.

Intravenous Self-Administration

This model assesses the reinforcing properties and abuse potential of SKF-75670.

Protocol:

  • Animals: Rhesus monkeys with indwelling intravenous catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump.

  • Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine, on a fixed-ratio (FR) schedule (e.g., FR 10: 10 lever presses result in one infusion).

  • Substitution Procedure: Once responding for the training drug is stable, saline is substituted to confirm that the behavior extinguishes. Then, different doses of SKF-75670 are made available for self-administration.

  • Data Collection: The number of infusions per session is recorded for each dose of SKF-75670.

  • Data Analysis: The reinforcing efficacy of SKF-75670 is determined by comparing the number of self-administered infusions to that of saline.

Quantitative Data Summary (Hypothetical Data):

Drug (Dose per infusion)Number of Infusions (Mean ± SEM)
Saline5 ± 2
Cocaine (0.03 mg/kg)45 ± 5
SKF-75670 (0.01 mg/kg)8 ± 3
SKF-75670 (0.03 mg/kg)15 ± 4*
SKF-75670 (0.1 mg/kg)25 ± 6**

*p < 0.05, **p < 0.01 compared to Saline. Data is for illustrative purposes only.

In Vivo Microdialysis

This technique measures the effect of SKF-75670 on extracellular neurotransmitter levels, particularly dopamine, in specific brain regions.

Protocol:

  • Animals: Male Wistar rats (250-300g).

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens). Animals are allowed to recover for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected every 20 minutes to establish a stable baseline of dopamine levels.

  • Drug Administration: SKF-75670 is administered (i.p.) and dialysate collection continues for at least 2-3 hours.

  • Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Dopamine levels post-drug administration are expressed as a percentage of the baseline levels.

Quantitative Data Summary (Hypothetical Data):

Time Post-Injection (min)% Baseline Dopamine (Mean ± SEM) - Vehicle% Baseline Dopamine (Mean ± SEM) - SKF-75670 (3 mg/kg)
-20100 ± 10100 ± 12
0105 ± 11102 ± 10
2098 ± 9135 ± 15
40102 ± 10160 ± 18**
6095 ± 8145 ± 16
8099 ± 11120 ± 14
100101 ± 12105 ± 11
12097 ± 10101 ± 10

*p < 0.05, **p < 0.01 compared to Vehicle at the same time point. Data is for illustrative purposes only.

Experimental Workflow

Experimental_Workflow A Animal Acclimation & Habituation B Baseline Measurement (e.g., Locomotion, Operant Responding) A->B C SKF-75670 or Vehicle Administration B->C D Behavioral or Neurochemical Data Collection C->D E Data Analysis (Statistical Comparison) D->E F Interpretation of Results E->F

Caption: General workflow for in vivo experiments with SKF-75670.

References

Application Notes and Protocols for Intraperitoneal (i.p.) Administration of SKF-75670 Hydrobromide in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 hydrobromide is a partial agonist of the dopamine D1 receptor. This document provides detailed application notes and protocols for its intraperitoneal (i.p.) administration in rodent models, a common route for preclinical evaluation of psychoactive compounds. Due to the limited availability of specific quantitative data for SKF-75670 in rodents, this guide incorporates representative data from closely related and well-characterized D1 receptor agonists, SKF-38393 and SKF-81297, to provide a framework for experimental design.

Data Presentation

The following tables summarize the behavioral effects of representative D1 receptor agonists following intraperitoneal administration in rats. This data can be used as a reference for dose-selection and expected outcomes in studies with SKF-75670.

Table 1: Effects of D1 Receptor Agonists on Locomotor Activity in Rats

CompoundDose (mg/kg, i.p.)Animal ModelEffect on Locomotor Activity
SKF-383934.0, 8.0, 16.0Male Wistar ratsDose-dependent decrease[1]
SKF-3839310Male Wistar ratsSignificant increase[2]
SKF-812970.8Male Lister Hooded ratsSignificant enhancement[3]

Table 2: Effects of D1 Receptor Agonists on Operant Behavior in Rats

CompoundDose (mg/kg, i.p.)Behavioral TaskEffect
SKF-383932.0 - 16.0Drug DiscriminationDose-related increase in drug-lever responding[4]
SKF-383933.0 - 30.0Feeding BehaviorDose-dependent suppression of food intake[5]

Signaling Pathway

SKF-75670, as a dopamine D1 receptor agonist, is expected to modulate intracellular signaling primarily through the Gαs-protein coupled receptor pathway. Activation of the D1 receptor leads to a cascade of events culminating in the modulation of neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF75670 SKF-75670 D1R Dopamine D1 Receptor SKF75670->D1R Binds to G_protein Gαs/βγ D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., CREB, DARPP-32) PKA->Targets Phosphorylates Response Cellular Response (Modulation of Neuronal Excitability and Gene Expression) Targets->Response Leads to

Diagram 1: Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be injected. For example, for a 10 mg/kg dose in a 300g rat, you would need 3 mg of the compound.

  • Weigh the calculated amount of this compound powder accurately using an analytical balance.

  • Dissolve the powder in a small volume of sterile 0.9% saline. It is recommended to prepare a stock solution from which working solutions can be made.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if solubility is an issue, but stability of the compound under these conditions should be verified.

  • Adjust the final volume with sterile 0.9% saline to achieve the desired final concentration. The injection volume for rodents is typically 5-10 ml/kg body weight.

  • Filter the solution through a 0.22 µm sterile filter to remove any potential particulate matter, especially if the solution is not freshly prepared.

  • Store the solution appropriately. For short-term storage, 4°C is generally acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (i.p.) Injection in Rodents

This protocol provides a general guideline for performing i.p. injections in rats and mice. All procedures should be carried out in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml or 3 ml)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh the animal to accurately calculate the injection volume.

  • Don appropriate PPE.

  • Draw the calculated volume of the drug solution into the sterile syringe.

  • Restrain the animal securely. For a right-handed injector, hold the mouse or rat in the left hand, allowing the abdomen to be exposed. The animal's head should be tilted slightly downwards to move the abdominal organs away from the injection site.

  • Locate the injection site. The preferred site for i.p. injection is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Cleanse the injection site with a 70% ethanol swab.

  • Insert the needle at a 15-20 degree angle into the skin and then through the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.

  • Aspirate gently by pulling back slightly on the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject the solution at a steady rate.

  • Withdraw the needle smoothly and return the animal to its cage.

  • Monitor the animal for any adverse reactions following the injection.

IP_Injection_Workflow start Start weigh_animal Weigh Animal and Calculate Dose Volume start->weigh_animal prepare_injection Prepare Syringe with SKF-75670 Solution weigh_animal->prepare_injection restrain_animal Securely Restrain Rodent (Head Tilted Down) prepare_injection->restrain_animal locate_site Identify Injection Site (Lower Abdominal Quadrant) restrain_animal->locate_site insert_needle Insert Needle at 15-20° Angle locate_site->insert_needle aspirate Aspirate Gently insert_needle->aspirate check_aspirate Blood or Urine in Syringe? aspirate->check_aspirate reinject Withdraw and Re-inject with Fresh Needle/Syringe check_aspirate->reinject Yes inject_solution Inject Solution Steadily check_aspirate->inject_solution No reinject->restrain_animal withdraw_needle Withdraw Needle Smoothly inject_solution->withdraw_needle monitor Return to Cage and Monitor Animal withdraw_needle->monitor end End monitor->end

Diagram 2: Workflow for Intraperitoneal Injection in Rodents.
Protocol 3: Assessment of Locomotor Activity in an Open Field Arena

This protocol describes a standard method for evaluating the effect of SKF-75670 on spontaneous locomotor activity.

Materials:

  • Open field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) equipped with automated photobeam detection or video tracking software.

  • Rodents (rats or mice)

  • Prepared this compound solution and vehicle control

  • Syringes and needles for i.p. injection

  • 70% ethanol for cleaning

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the start of the experiment. On a day prior to testing, each animal should be habituated to the open field arena for a set period (e.g., 30 minutes) to reduce novelty-induced hyperactivity on the test day.

  • Drug Administration: Administer the calculated dose of SKF-75670 or vehicle via i.p. injection. The time between injection and placing the animal in the arena should be consistent across all animals and based on the expected time to peak effect of the drug.

  • Testing: Immediately after the designated pre-treatment time, gently place the animal in the center of the open field arena.

  • Data Collection: Start the automated tracking system to record locomotor activity. Common parameters to measure include:

    • Total distance traveled

    • Time spent in different zones of the arena (e.g., center vs. periphery)

    • Rearing frequency (vertical activity)

    • Stereotyped behaviors (e.g., repetitive sniffing, head weaving)

  • Test Duration: The test duration is typically 30-60 minutes.

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of different doses of SKF-75670 with the vehicle control group.

Potential Adverse Effects

While specific adverse effect data for SKF-75670 in rodents is limited, high doses of D1 receptor agonists can potentially induce:

  • Stereotyped behaviors: Repetitive, purposeless movements such as excessive grooming, sniffing, or head weaving.

  • Hypoactivity or hyperactivity: Depending on the specific agonist, dose, and animal model, either a decrease or an increase in locomotor activity may be observed.

  • Seizures: At very high doses, some benzazepine D1 agonists have been reported to induce hyperexcitability and seizures, particularly when co-administered with other dopaminergic agents.[6]

It is crucial to perform dose-response studies starting with low doses to establish the behavioral and physiological effects of SKF-75670 and to identify any potential adverse effects in the specific rodent strain and experimental conditions being used. Careful observation of the animals after drug administration is essential.

References

Application Notes and Protocols for Intramuscular (i.m.) Injection of SKF-75670 Hydrobromide in Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 is a partial agonist of the dopamine D1-like receptor family. It has been investigated for its potential therapeutic applications, including its ability to antagonize the behavioral effects of cocaine. These notes provide an overview of the available information and standardized protocols for the intramuscular (i.m.) administration of SKF-75670 hydrobromide in non-human primate models. The provided protocols are based on established pharmacological research practices and available data on the use of this compound in primates.

Mechanism of Action

SKF-75670 acts as a partial agonist at dopamine D1 receptors. This means that it binds to and activates these receptors, but with a lower intrinsic efficacy than a full agonist. In the context of cocaine addiction research, the rationale is that by occupying and weakly stimulating D1 receptors, SKF-75670 can reduce the reinforcing effects of cocaine, which is a potent dopamine reuptake inhibitor that leads to a surge in synaptic dopamine and strong D1 receptor stimulation. The partial agonism of SKF-75670 may also prevent the development of receptor supersensitivity that can occur with antagonist treatment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Intramuscular this compound in Rhesus Macaques (Macaca mulatta)

Dose (mg/kg, i.m.)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Half-life (t½) (hours)
0.3Data not availableData not availableData not availableData not available
1.0Data not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Behavioral Effects of Intramuscular this compound on Cocaine Self-Administration in Squirrel Monkeys (Saimiri sciureus)

Treatment GroupDose of SKF-75670 (mg/kg, i.m.)Cocaine Self-Infusions (mean ± SEM)Active Lever Presses (mean ± SEM)
Vehicle Control0Data not availableData not available
Low Dose0.3Data not availableData not available
High Dose1.0Data not availableData not available

SEM: Standard Error of the Mean.

Experimental Protocols

The following are detailed protocols for the preparation and intramuscular administration of this compound to non-human primates.

Animal Subjects and Housing
  • Species: Rhesus macaque (Macaca mulatta) or Squirrel monkey (Saimiri sciureus).

  • Health Status: All animals should be in good health, as determined by a veterinarian, and free of any medications that could interfere with the study.

  • Housing: Animals should be housed individually in stainless steel cages in a climate-controlled facility with a 12-hour light/dark cycle. Water should be available ad libitum. Food should be provided according to a standard feeding schedule.

  • Acclimation: Animals should be acclimated to the housing and experimental procedures for a minimum of two weeks before the start of the study.

Preparation of this compound for Intramuscular Injection
  • Compound: this compound (powder form).

  • Vehicle: Sterile saline (0.9% NaCl) is a commonly used vehicle. The solubility of the compound should be confirmed.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile saline to the desired concentration (e.g., 1.0 mg/mL).

    • Gently vortex or sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

    • Store the prepared solution at 4°C and protect from light. Prepare fresh solutions weekly.

Intramuscular Injection Procedure
  • Dose: Based on available literature, doses of 0.3 mg/kg and 1.0 mg/kg have been used in monkeys.

  • Injection Site: The injection should be administered into a large muscle mass, such as the quadriceps or deltoid muscle. Alternate injection sites between administrations to minimize local irritation.

  • Procedure:

    • Gently restrain the animal. For species that are more difficult to handle, sedation with a short-acting anesthetic (e.g., ketamine) may be necessary.

    • Clean the injection site with an alcohol swab.

    • Insert a sterile needle (e.g., 23-25 gauge) deep into the muscle.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of SKF-75670 solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad.

    • Monitor the animal for any immediate adverse reactions.

Behavioral Observation Protocol
  • Observation Period: Animals should be observed for a predetermined period following injection (e.g., 2-4 hours) for any changes in behavior.

  • Scoring: A standardized behavioral scoring sheet should be used to record the frequency and duration of specific behaviors. This may include:

    • Locomotor activity

    • Stereotypies (e.g., repetitive movements)

    • Grooming

    • Posture

    • Vocalization

    • Signs of sedation or arousal

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by dopamine D1 receptor agonists like SKF-75670.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF75670 SKF-75670 D1R Dopamine D1 Receptor SKF75670->D1R Gs Gs protein D1R->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Canonical Gs-protein coupled signaling pathway for the D1 receptor.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / D1 Agonist D1R D1 Receptor Dopamine->D1R Gs Gs protein D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 inhibits

Caption: D1 receptor modulation of DARPP-32 and Protein Phosphatase-1.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (≥ 2 weeks) drug_prep Prepare SKF-75670 Solution acclimation->drug_prep baseline Baseline Behavioral Recording drug_prep->baseline injection Intramuscular Injection baseline->injection post_injection Post-Injection Behavioral Monitoring injection->post_injection sampling Blood Sampling (for PK analysis) injection->sampling behavioral_analysis Behavioral Data Analysis post_injection->behavioral_analysis pk_analysis Pharmacokinetic Analysis sampling->pk_analysis reporting Reporting of Results behavioral_analysis->reporting pk_analysis->reporting

Caption: Workflow for i.m. SKF-75670 administration and analysis in primates.

Disclaimer: The experimental protocols and data table templates provided are for guidance and informational purposes only. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and in-depth review of the primary literature. The quantitative data presented are illustrative and not derived from actual experimental results for SKF-75670.

Application Notes and Protocols for SKF-75670 Hydrobromide in Locomotor Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 hydrobromide is a selective partial agonist for the dopamine D1-like receptor family. Dopamine D1 receptors are predominantly expressed in the striatum and play a crucial role in regulating voluntary movement. Unlike many other D1 receptor agonists that typically induce hyperlocomotion, SKF-75670 has been reported to reduce locomotor activity, making it a unique tool for investigating the nuanced role of D1 receptor signaling in motor control. These application notes provide a comprehensive overview, experimental protocols, and relevant data for utilizing this compound in locomotor activity studies.

Mechanism of Action

SKF-75670 acts as a partial agonist at the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαs/olf G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As a partial agonist, SKF-75670 binds to the D1 receptor and elicits a response that is lower than that of a full agonist. This property may underlie its distinct behavioral effects compared to full D1 agonists.

Data Presentation

Table 1: Effects of this compound on Locomotor Activity
Animal ModelDose Range (mg/kg)Route of AdministrationObserved Effect on LocomotionReference
MPTP-treated marmosets2.5 - 10Intraperitoneal (i.p.)Reduced locomotor activity; animals were largely immobile and appeared sedated with a flexed posture.[1]
Table 2: Comparative Effects of Other D1-like Receptor Agonists on Locomotor Activity in Rodents
CompoundAnimal ModelDose Range (mg/kg)Route of AdministrationObserved Effect on LocomotionReference
SKF-81297Mice1 - 10Intraperitoneal (i.p.)Dose-dependent increase in locomotor activity.[2]
SKF-82958Mice1Intraperitoneal (i.p.)Significant increase in horizontal locomotor activity and stereotypy.[3]
SKF-38393Mice3 - 300Subcutaneous (s.c.)Dose-related locomotor stimulation; biphasic effect at high doses (depression followed by hyperlocomotion).[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a stock solution, dissolve this compound in DMSO. For example, to achieve a 25 mg/mL stock solution, add the appropriate volume of DMSO.

  • For a final injectable solution, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • To prepare a 1 mL working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly using a vortex mixer.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the solution thoroughly.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Prepare fresh solutions on the day of the experiment.

Note on Solubility: this compound is soluble in DMSO at approximately 40 mg/mL. The provided protocol aims for a clear solution of at least 2.5 mg/mL in the final vehicle.

Protocol 2: Assessment of Spontaneous Locomotor Activity in Rodents (Open Field Test)

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.

  • Automated activity monitoring system with infrared beams or a video camera mounted above the arena.

  • Data acquisition and analysis software.

  • 70% ethanol for cleaning.

  • Prepared this compound solution and vehicle solution.

  • Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the start of the experiment. The lighting and ambient noise should be kept consistent throughout the study.

  • Arena Preparation: Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely before placing an animal inside. This is crucial to remove any olfactory cues from the previously tested animal.

  • Baseline Activity:

    • Gently place a mouse or rat in the center of the open field arena.

    • Allow the animal to explore the arena freely for a predetermined period (e.g., 30-60 minutes) to record baseline locomotor activity.

  • Drug Administration:

    • At the end of the baseline period, remove the animal from the arena and administer the prepared this compound solution or vehicle via the desired route (e.g., intraperitoneal injection).

    • The dose of this compound should be determined based on preliminary dose-response studies. As a starting point for rodents, a dose range similar to that used in marmosets (2.5-10 mg/kg) can be considered, although optimization will be necessary.

  • Post-injection Monitoring:

    • Immediately after injection, return the animal to the open field arena.

    • Record locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • The automated system will record several parameters. Key parameters for locomotor activity include:

      • Total distance traveled: The total distance the animal moved during the observation period.

      • Horizontal activity: The number of infrared beam breaks in the horizontal plane.

      • Rearing frequency: The number of times the animal stands on its hind legs (vertical beam breaks).

      • Time spent in the center vs. periphery: This can be an indicator of anxiety-like behavior.

    • Compare the locomotor activity data between the vehicle-treated and SKF-75670-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

  • Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.

Visualizations

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Modulation of\nLocomotor Activity Modulation of Locomotor Activity Downstream->Modulation of\nLocomotor Activity SKF75670 SKF-75670 SKF75670->D1R Binds and partially activates

Figure 1. Simplified signaling pathway of the Dopamine D1 Receptor activated by SKF-75670.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimate Animals (30-60 min) C Record Baseline Locomotor Activity (Open Field Test, 30-60 min) A->C B Prepare SKF-75670 and Vehicle Solutions D Administer SKF-75670 or Vehicle (e.g., i.p. injection) B->D C->D E Record Post-Injection Locomotor Activity (60-120 min) D->E F Extract Locomotor Parameters (Distance, Rearing, etc.) E->F G Statistical Comparison (Treated vs. Vehicle) F->G

Figure 2. Experimental workflow for studying the effect of SKF-75670 on locomotor activity.

Logical_Relationship cluster_agonists D1 Receptor Agonists cluster_effects Effects on Locomotion Full_Agonist Full Agonists (e.g., SKF-81297) Increase Increased Locomotor Activity (Hyperlocomotion) Full_Agonist->Increase Typically Induces Partial_Agonist Partial Agonist (SKF-75670) Decrease Decreased Locomotor Activity (Hypolocomotion) Partial_Agonist->Decrease Reportedly Induces

Figure 3. Contrasting effects of full vs. partial D1 receptor agonists on locomotor activity.

References

Application Notes and Protocols for SKF-75670 Hydrobromide in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKF-75670 hydrobromide, a partial agonist of the dopamine D1 receptor, in behavioral neuroscience research. This document outlines the compound's mechanism of action, presents key quantitative data, and offers detailed protocols for fundamental behavioral assays.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various central nervous system functions and disorders. As a partial agonist, it exhibits both agonistic and antagonistic properties depending on the specific experimental conditions, making it a nuanced modulator of the dopaminergic system. Its applications in behavioral neuroscience are extensive, ranging from studies on motor control and reward processing to investigations into the pathophysiology of conditions like Parkinson's disease and addiction.[1][2]

Mechanism of Action

SKF-75670 acts as a partial agonist at the dopamine D1-like receptors (D1 and D5). The D1 receptor is a G-protein coupled receptor (GPCR) that, upon stimulation, activates the Gαs/olf subunit. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32). The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression.

Data Presentation

Receptor Binding Affinity
CompoundReceptorKᵢ (nM)SpeciesReference
SKF 38393 (Prototypical D1-like agonist)D₁1Rat
D₅~0.5Rat
D₂~150Rat
D₃~5000Rat
D₄~1000Rat
SKF 83959D₁1.18Rat
D₅7.56Rat
D₂920Rat
D₃399Rat
Behavioral Effects: Locomotor Activity
SpeciesDose (mg/kg, route)EffectReference
MPTP-treated marmosets2.5-10, i.p.Reduced locomotor activity; animals were largely immobile and appeared sedated.[1]
Monkeys0.3 and 1.0, i.m.Antagonized the rate-altering and discriminative-stimulus effects of cocaine.[1]
Mice (non-habituated)3-300, s.c. (referring to SKF 38393)Marked dose-related locomotor stimulation. At very high doses (100-300 mg/kg), a biphasic effect was observed with initial depression followed by long-term hyperlocomotion.[3]
Rats4.0, 8.0, or 16.0, s.c. (referring to SKF 38393)Dose-dependent decrease in locomotor activity.[4]

Experimental Protocols

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This test assesses spontaneous locomotor activity and anxiety-like behavior in rodents placed in a novel, open arena.

Materials:

  • Open field arena (e.g., 50 x 50 x 50 cm for mice).[5]

  • Video recording and tracking software.

  • 70% ethanol for cleaning.

  • This compound solution.

  • Vehicle solution (e.g., saline).

  • Syringes and needles for administration.

Procedure:

  • Acclimation: Bring mice to the testing room at least 30-60 minutes before the experiment to acclimate.[5][6]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a specific time before the test (e.g., 15-30 minutes).

  • Test Initiation: Gently place the mouse in the center of the open field arena.[7][8]

  • Recording: Start the video recording and tracking software immediately. The test duration is typically 5-20 minutes.[7][8][9]

  • Data Collection: The software will automatically record parameters such as:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

  • Post-Test: Remove the mouse from the arena and return it to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[5][6]

Conditioned Place Preference (CPP) for Assessing Reward and Aversion

CPP is a form of Pavlovian conditioning used to measure the motivational effects of a drug.

Materials:

  • Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues).

  • Video recording and analysis software.

  • This compound solution.

  • Vehicle solution.

  • Syringes and needles.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • Allow the animal to freely explore all chambers of the apparatus for a set period (e.g., 15 minutes) on the first day.[10][11]

    • Record the time spent in each distinct chamber to determine any initial preference. An unbiased design pairs the drug with the initially non-preferred side, while a biased design pairs it with the preferred side.[12]

  • Conditioning Phase (typically 4-8 days):

    • On conditioning days, administer the vehicle and confine the animal to one chamber for a set duration (e.g., 30 minutes).[11]

    • On alternate days (or in a separate session on the same day), administer this compound and confine the animal to the other, distinct chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.[11]

  • Post-Conditioning (Test Day):

    • On the test day, the animal is drug-free.

    • Allow the animal to freely access all chambers of the apparatus for the same duration as the pre-conditioning phase.[10]

    • Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.

Rotational Behavior Test in 6-OHDA Lesioned Rats

This test is used to assess motor asymmetry in animal models of Parkinson's disease, particularly after a unilateral lesion of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA).

Materials:

  • Automated rotometer bowls or a cylindrical arena for observation.

  • Video recording equipment.

  • 6-OHDA for lesioning (requires stereotaxic surgery).

  • This compound solution.

  • Vehicle solution.

  • Syringes and needles.

Procedure:

  • 6-OHDA Lesioning:

    • Perform unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or substantia nigra of anesthetized rats. This procedure selectively destroys dopaminergic neurons on one side of the brain.[13][14]

    • Allow animals to recover for at least 2-3 weeks.

  • Drug Administration: Administer this compound or vehicle.

  • Testing:

    • Place the rat in the rotometer bowl or testing arena.[15]

    • Record the number of full 360° turns in both the ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side) directions for a set period (e.g., 30-90 minutes).[16][17]

  • Data Analysis:

    • Calculate the net rotations (contralateral turns - ipsilateral turns).

    • Dopamine agonists typically induce contralateral rotations in 6-OHDA lesioned animals due to denervation supersensitivity of dopamine receptors on the lesioned side.[14]

Visualizations

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF-75670 SKF-75670 D1R D1 Receptor SKF-75670->D1R binds G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates pDARPP32 p-DARPP-32 PP1 Protein Phosphatase-1 pDARPP32->PP1 inhibits pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression regulates

Caption: Dopamine D1 Receptor Signaling Pathway activated by SKF-75670.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation (SKF-75670 & Vehicle) Drug_Preparation->Drug_Administration Behavioral_Assay Behavioral Assay (e.g., Open Field) Drug_Administration->Behavioral_Assay Data_Recording Data Recording (Video Tracking) Behavioral_Assay->Data_Recording Data_Extraction Data Extraction Data_Recording->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow for Behavioral Studies.

Logical_Outcomes cluster_input Input cluster_outcomes Expected Behavioral Outcomes SKF_Admin SKF-75670 Administration (D1 Receptor Agonism) Locomotor Altered Locomotor Activity (Increase/Decrease) SKF_Admin->Locomotor CPP Conditioned Place Preference (Reward) SKF_Admin->CPP Rotation Contralateral Rotations (in 6-OHDA model) SKF_Admin->Rotation

Caption: Expected Outcomes of D1 Receptor Agonism in Behavioral Tests.

References

Application Notes and Protocols: SKF-75670 Hydrobromide Dose-Response Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 is a partial agonist of the dopamine D1 receptor, also exhibiting properties as a cocaine antagonist.[1] This document provides a comprehensive overview of its dose-response effects observed in various animal models, detailed protocols for key behavioral assays, and a visualization of its primary signaling pathway. The information herein is intended to guide researchers in designing and conducting preclinical studies involving SKF-75670 and other D1 receptor agonists. While direct quantitative data for SKF-75670 is limited in publicly available literature, this document consolidates available information and supplements it with data from other well-characterized D1 agonists to provide a broader context for experimental design.

Data Presentation: Dose-Response Relationships

The following tables summarize the quantitative data available for SKF-75670 hydrobromide and other relevant D1 receptor agonists in various animal models.

Table 1: SKF-75670 Dose-Response Data in Non-Human Primates

Animal ModelBehavior/EffectRoute of AdministrationDose RangeObserved EffectCitation
MPTP-treated marmosetsLocomotor ActivityIntraperitoneal (i.p.)2.5 - 10 mg/kgReduced locomotor activity; animals appeared sedated.[1]
MonkeysCocaine AntagonismIntramuscular (i.m.)0.3 - 1.0 mg/kgAntagonized the rate-altering and discriminative-stimulus effects of cocaine.[1]

Table 2: Dose-Response Data for Other D1 Receptor Agonists in Rodents (for contextual understanding)

CompoundAnimal ModelBehavior/EffectRoute of AdministrationDose RangeKey Findings
SKF-81297RatsLocomotor ActivitySubcutaneous (s.c.)0.4 - 0.8 mg/kgDose-dependent increase in locomotor activity.
SKF-38393MiceLocomotor ActivitySubcutaneous (s.c.)3 - 300 mg/kgDose-related stimulation of locomotor activity; biphasic effect at high doses.[2]
SKF-82958RatsSelf-AdministrationIntravenous (i.v.)-Readily self-administered, suggesting reinforcing properties.[3][4]
SKF-81297MiceLocomotor ActivitySystemic-Dose-dependent increase in locomotor activity in control mice.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices and can be adapted for studies with SKF-75670.

Protocol 1: Assessment of Locomotor Activity in Rodents

Objective: To evaluate the effect of SKF-75670 on spontaneous locomotor activity in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

  • Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley)

  • Open field arenas (e.g., 56 x 56 cm) equipped with infrared beams or a video tracking system[6]

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, habituate each animal to the open field arena for 30-60 minutes the day before testing.

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations.

  • Administration: Administer the vehicle or different doses of SKF-75670 via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing: Immediately after administration, place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (number of beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of SKF-75670 to the vehicle control group.

Protocol 2: Drug Self-Administration Paradigm in Rats

Objective: To assess the reinforcing properties of SKF-75670 using an intravenous self-administration model.

Materials:

  • This compound

  • Heparinized saline

  • Male Wistar or Sprague-Dawley rats

  • Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump[7]

  • Intravenous catheters

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.

  • Acquisition of Self-Administration:

    • Place the rats in the operant chambers for daily sessions (e.g., 2 hours/day).

    • Train the rats to press a designated "active" lever to receive an intravenous infusion of a reinforcer (initially, this may be a substance like cocaine to establish lever-pressing behavior, followed by a substitution with SKF-75670). The other lever is designated as "inactive" and its presses have no programmed consequences.

    • Each active lever press can be reinforced on a fixed-ratio 1 (FR1) schedule, where each press results in a single infusion.

    • Infusions are typically accompanied by a cue light presentation to create a conditioned association.

  • Dose-Response Evaluation:

    • Once stable self-administration is established, different doses of SKF-75670 can be substituted for the training reinforcer.

    • Test a range of unit doses of SKF-75670 across several sessions to determine the dose-response curve for self-administration.

  • Data Collection: Record the number of active and inactive lever presses for each session.

  • Data Analysis: Plot the number of infusions earned as a function of the SKF-75670 dose to generate a dose-response curve. An inverted U-shaped curve is typically indicative of reinforcing effects.

Protocol 3: Catalepsy Assessment in Rats

Objective: To determine if SKF-75670 induces catalepsy, a state of motor immobility often associated with dopamine receptor blockade.

Materials:

  • This compound

  • Vehicle

  • Male rats (e.g., Wistar)

  • A horizontal bar raised approximately 9 cm from the surface.

Procedure:

  • Drug Administration: Administer various doses of SKF-75670 or vehicle to different groups of rats.

  • Catalepsy Testing: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), test for catalepsy.

  • Bar Test:

    • Gently place the rat’s forepaws on the horizontal bar.

    • Measure the time it takes for the rat to remove both paws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, this is recorded as the maximum score.

  • Data Analysis: Compare the descent latencies across the different dose groups and time points using appropriate statistical analyses.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

The primary mechanism of action of SKF-75670 is through the activation of the dopamine D1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF75670 SKF-75670 D1R Dopamine D1 Receptor SKF75670->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D1 receptor signaling cascade initiated by SKF-75670.

Experimental Workflow for Locomotor Activity Assessment

The following diagram illustrates a typical workflow for conducting a dose-response study on locomotor activity.

Locomotor_Workflow start Start habituation Animal Habituation (1 hour in room, 30-60 min in arena) start->habituation grouping Random Assignment to Groups (Vehicle, Dose 1, Dose 2, etc.) habituation->grouping drug_prep Prepare SKF-75670 Solutions grouping->drug_prep administration Drug Administration (i.p., s.c., etc.) drug_prep->administration testing Place in Open Field Arena administration->testing data_collection Record Locomotor Activity (e.g., 60 minutes) testing->data_collection analysis Data Analysis (ANOVA, post-hoc tests) data_collection->analysis results Generate Dose-Response Curve analysis->results end_node End results->end_node

Caption: Standard workflow for a rodent locomotor activity study.

References

Application of SKF-75670 Hydrobromide in Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 is a partial agonist of the dopamine D1 receptor, playing a significant role in neuroscience research and drug development.[1][2] When radiolabeled with a positron-emitting isotope, such as Carbon-11 ([11C]SKF-75670), it becomes a valuable tool for in vivo imaging of D1 receptor distribution and density in the brain using Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the quantitative assessment of physiological and biochemical processes in living subjects. The application of [11C]SKF-75670 in PET imaging provides a unique window into the functional state of the dopamine D1 receptor system, which is implicated in various neurological and psychiatric disorders.

Applications in Neuroscience

The dopaminergic system is crucial for motor control, motivation, reward, and cognitive functions. The D1 receptor, in particular, is a key component of this system. Alterations in D1 receptor expression and function have been associated with conditions such as Parkinson's disease, schizophrenia, and addiction. PET imaging with [11C]SKF-75670 enables researchers to:

  • Quantify D1 Receptor Density: Measure the concentration of D1 receptors in specific brain regions of living subjects.

  • Assess Receptor Occupancy: Determine the extent to which a therapeutic drug binds to and blocks D1 receptors.

  • Study Disease Mechanisms: Investigate changes in D1 receptor availability in various disease models.

  • Evaluate Novel Therapeutics: Assess the efficacy of new drugs targeting the dopamine system.

Autoradiographic studies have demonstrated the selective binding of [11C]SKF-75670 to D1 receptor-rich regions in the rat brain, including the caudate-putamen, nucleus accumbens, olfactory tubercles, and substantia nigra.[3]

Role in Drug Development

In the field of drug development, [11C]SKF-75670 PET serves as a powerful biomarker. It can be utilized in preclinical and clinical studies to:

  • Confirm Target Engagement: Verify that a novel drug candidate reaches and interacts with its intended target (the D1 receptor) in the brain.

  • Guide Dose Selection: Help determine the optimal dose of a new drug required to achieve a desired level of receptor occupancy.

  • Elucidate Mechanism of Action: Provide insights into how a drug exerts its therapeutic effects by modulating the dopamine system.

  • Patient Stratification: Potentially identify patient populations that are more likely to respond to a particular D1 receptor-targeted therapy.

Quantitative Data

The following tables summarize the key quantitative data related to the synthesis and properties of [11C]SKF-75670 for PET imaging.

Table 1: Radiosynthesis Parameters for [11C]SKF-75670

ParameterValueReference
PrecursorSKF-38393[3]
Labeling Agent[11C]Methyl Iodide[3]
Synthesis Time30-35 minutes[3]
Radiochemical Yield20-75% (decay-corrected)[3]
Specific Activity700-2500 Ci/mmol (25.9-92.5 GBq/µmol)[3]
Radiochemical Purity>99%[3]

Experimental Protocols

Protocol 1: Radiolabeling of SKF-75670 with Carbon-11

This protocol describes the N-[11C]methylation of the precursor SKF-38393 to synthesize [11C]SKF-75670.

Materials:

  • SKF-38393 (precursor)

  • [11C]Methyl Iodide

  • N-ethyldiisopropylamine

  • Acetonitrile (synthesis solvent)

  • Semi-preparative cation exchange HPLC column

  • HPLC mobile phase (e.g., ammonium formate buffer/acetonitrile gradient)

  • Sterile water for injection

  • Sterile filter (0.22 µm)

Procedure:

  • Precursor Preparation: Dissolve a known amount of SKF-38393 and N-ethyldiisopropylamine in acetonitrile in a reaction vessel.

  • [11C]Methyl Iodide Trapping: Bubble the gaseous [11C]methyl iodide, produced from a cyclotron, through the precursor solution at room temperature.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 80-100°C).

  • Purification:

    • Quench the reaction with water.

    • Inject the crude reaction mixture onto the semi-preparative cation exchange HPLC column.

    • Elute the product with the mobile phase and collect the fraction corresponding to [11C]SKF-75670.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation.

    • Reconstitute the purified [11C]SKF-75670 in sterile water for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity using analytical HPLC.

    • Measure the specific activity.

    • Perform a test for sterility and pyrogenicity as required.

Protocol 2: In Vivo PET Imaging of Dopamine D1 Receptors in a Rodent Model

This protocol outlines a typical preclinical PET imaging study using [11C]SKF-75670 in rats.

Materials:

  • [11C]SKF-75670 solution for injection

  • Anesthesia (e.g., isoflurane)

  • Animal positioning system for the PET scanner

  • PET/CT or PET/MR scanner

  • Catheter for intravenous injection

  • Saline solution

Procedure:

  • Animal Preparation:

    • Fast the animal for a few hours before the scan to reduce variability in radiotracer uptake.

    • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in a tail vein for radiotracer injection.

    • Position the animal on the scanner bed, ensuring the head is in the center of the field of view.

  • Radiotracer Administration:

    • Administer a bolus injection of [11C]SKF-75670 (e.g., 100-200 µCi) via the tail vein catheter, followed by a saline flush.

  • PET Image Acquisition:

    • Start the dynamic PET scan simultaneously with the radiotracer injection.

    • Acquire data for a total of 60-90 minutes. The framing protocol can be, for example: 12 x 10s, 3 x 60s, 5 x 120s, 7 x 300s.

    • Acquire a CT or MR scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the anatomical CT or MR images.

    • Define regions of interest (ROIs) on the anatomical images for key brain areas (e.g., striatum, cerebellum, cortex).

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.

    • Perform kinetic modeling of the TACs to estimate parameters such as the binding potential (BP_ND). A reference tissue model using the cerebellum as the reference region is often employed for D1 receptor imaging.

  • (Optional) Blocking Study:

    • To confirm the specificity of [11C]SKF-75670 binding to D1 receptors, a separate group of animals can be pre-treated with a non-radioactive D1 receptor antagonist (e.g., SCH 23390) before the radiotracer injection.

    • A significant reduction in the binding potential in D1-rich regions in the pre-treated group compared to the baseline group would confirm specific binding.

Visualizations

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds Gs_alpha Gsα D1_Receptor->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1_Inhibition Inhibition of Protein Phosphatase-1 DARPP32->PP1_Inhibition Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D1 Receptor Signaling Pathway.

PET_Experimental_Workflow Start Start Radiolabeling [11C]SKF-75670 Synthesis & QC Start->Radiolabeling Animal_Prep Animal Preparation & Anesthesia Radiolabeling->Animal_Prep Injection Radiotracer Injection (i.v.) Animal_Prep->Injection PET_Scan Dynamic PET/CT Image Acquisition Injection->PET_Scan Reconstruction Image Reconstruction & Co-registration PET_Scan->Reconstruction Analysis Kinetic Modeling & Quantification Reconstruction->Analysis End End Analysis->End

Caption: Preclinical PET Experimental Workflow.

Drug_Development_Application cluster_preclinical cluster_clinical Preclinical Preclinical Phase Clinical Clinical Phase Target_Validation Target Validation Lead_Opt Lead Optimization Target_Validation->Lead_Opt PET_Preclinical [11C]SKF-75670 PET in Animal Models Lead_Opt->PET_Preclinical Informs PK_PD Pharmacokinetics/ Pharmacodynamics PET_Preclinical->PK_PD Provides Data for Phase_I Phase I Trials PK_PD->Phase_I Guides PET_Clinical [11C]SKF-75670 PET in Humans Phase_I->PET_Clinical Includes Dose_Finding Dose Finding Studies PET_Clinical->Dose_Finding Informs Phase_II_III Phase II/III Trials Dose_Finding->Phase_II_III

Caption: Application in Drug Development.

References

Application Notes and Protocols for SKF-75670 Hydrobromide in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 hydrobromide is a partial agonist of the dopamine D1 receptor. Its potential utility in models of Parkinson's disease (PD) stems from its ability to modulate dopaminergic signaling, which is significantly impaired in this neurodegenerative disorder. These application notes provide a summary of the available data and protocols for the use of this compound in preclinical studies of Parkinson's disease, targeting researchers and professionals in drug development.

Physicochemical Properties and Formulation

PropertyValue
Chemical Name 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
Molecular Formula C₁₇H₁₉NO₂・HBr
Molecular Weight 350.25 g/mol
Appearance Solid
Solubility Soluble in DMSO

Formulation for In Vivo Studies:

For intraperitoneal (i.p.) or subcutaneous (s.c.) administration, this compound can be dissolved in a vehicle such as sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline. It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to maintain compound stability.

Application in Parkinson's Disease Models

The primary animal models used to investigate potential therapeutics for Parkinson's disease are the 6-hydroxydopamine (6-OHDA) rodent model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model. These models replicate the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.

Quantitative Data Summary

Limited quantitative data is available specifically for this compound in Parkinson's disease models. The following table summarizes the available findings for the closely related hydrochloride salt.

Animal ModelCompoundDose RangeAdministration RouteObserved EffectCitation
MPTP-treated marmosetsSKF-75670 hydrochloride2.5-10 mg/kgi.p.Reduced locomotor activity. Marmosets were largely immobile and appeared sedated with a flexed posture.[1][2]

Note: The sedative effect at these doses suggests that SKF-75670 may act as a partial agonist, potentially displaying antagonist-like properties under certain conditions or at higher concentrations. Further dose-response studies are necessary to fully characterize its pharmacological profile in these models.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats

This protocol describes the induction of a unilateral lesion in the rat brain to mimic the asymmetrical motor symptoms often observed in the early stages of Parkinson's disease.

a. Stereotaxic Surgery for 6-OHDA Lesioning:

  • Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar, 200-250g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Mounting: Place the anesthetized rat in a stereotaxic frame. Ensure the head is level.

  • Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target injection site, typically the medial forebrain bundle (MFB) or the striatum.

  • 6-OHDA Injection:

    • Prepare a fresh solution of 6-OHDA hydrobromide in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4-8 µg/µL.

    • Slowly inject the 6-OHDA solution into the target site using a Hamilton syringe. For MFB lesions, a common coordinate is AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from bregma.

    • Infuse the solution at a rate of approximately 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal's recovery.

b. Behavioral Assessment:

Two to three weeks post-lesion, assess the motor deficits using tests such as apomorphine- or amphetamine-induced rotations.

  • Apomorphine-Induced Rotations: Administer apomorphine (a non-selective dopamine agonist) subcutaneously (e.g., 0.05-0.1 mg/kg). Animals with successful lesions will exhibit contralateral rotations (away from the lesioned side).

  • Amphetamine-Induced Rotations: Administer d-amphetamine intraperitoneally (e.g., 2.5-5 mg/kg). Lesioned animals will show ipsilateral rotations (towards the lesioned side).

c. This compound Treatment and Evaluation:

  • Drug Administration: Following the confirmation of the lesion, administer this compound at various doses to determine its effect on motor behavior.

  • Behavioral Testing:

    • Rotational Behavior: After SKF-75670 administration, monitor rotational behavior. As a D1 partial agonist, it may induce contralateral rotations, though the magnitude and direction may vary depending on the dose and the degree of dopamine depletion.

    • Cylinder Test (Forelimb Akinesia): Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forelimbs. A successful lesion will result in reduced use of the contralateral forelimb. Assess whether SKF-75670 can improve this deficit.

    • Open Field Test: Analyze locomotor activity, including total distance traveled, rearing frequency, and time spent in the center of the arena.

MPTP Primate Model of Parkinson's Disease

This model, typically in non-human primates like macaques or marmosets, more closely recapitulates the full spectrum of Parkinsonian motor symptoms.

a. MPTP Administration:

  • Systemic Administration: Administer MPTP intravenously or intramuscularly. Dosing regimens vary depending on the primate species and the desired severity of the lesion. A typical regimen for macaques might be 0.2-0.5 mg/kg daily for several consecutive days until stable parkinsonian symptoms are observed.

  • Unilateral Intracarotid Artery Infusion: For a hemiparkinsonian model, MPTP can be infused into one of the carotid arteries.

b. Behavioral Assessment:

  • Clinical Rating Scale: Use a validated parkinsonian rating scale for primates to score motor deficits such as bradykinesia, rigidity, tremor, and postural instability.

  • Locomotor Activity: Monitor spontaneous activity in the home cage using automated activity monitors.

  • Fine Motor Skills: Assess performance on tasks requiring fine motor control, such as a food retrieval task.

c. This compound Treatment and Evaluation:

  • Drug Administration: Once stable parkinsonian symptoms are established, administer this compound.

  • Behavioral Analysis: Quantify changes in the clinical rating score, locomotor activity, and performance on fine motor tasks following drug administration. As noted, doses of 2.5-10 mg/kg of the hydrochloride salt have been shown to reduce locomotor activity in MPTP-treated marmosets.[1][2]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

SKF-75670, as a partial agonist, modulates the dopamine D1 receptor signaling cascade. In a dopamine-depleted state, such as in Parkinson's disease, the postsynaptic D1 receptors become supersensitive. The binding of a D1 agonist to its G-protein coupled receptor (GPCR) typically activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF-75670 SKF-75670 D1R D1 Receptor SKF-75670->D1R G_protein Gs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 inhibits Neuronal_Effects Modulation of Neuronal Excitability and Gene Expression PP1->Neuronal_Effects regulates

Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of Parkinson's disease.

Experimental_Workflow Animal_Model Induce 6-OHDA Lesion in Rats Behavioral_Baseline Baseline Behavioral Testing (e.g., Rotation, Cylinder Test) Animal_Model->Behavioral_Baseline Drug_Admin Administer SKF-75670 (Dose-Response Study) Behavioral_Baseline->Drug_Admin Behavioral_Post Post-Treatment Behavioral Testing Drug_Admin->Behavioral_Post Molecular_Analysis Post-Mortem Analysis: - TH Staining - Receptor Binding - Gene Expression Behavioral_Post->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Preclinical Evaluation Workflow

Conclusion

This compound, as a dopamine D1 receptor partial agonist, presents an interesting candidate for investigation in Parkinson's disease models. The available data, although limited, suggests that it can modulate motor activity in a dopamine-depleted state. The protocols outlined here provide a framework for conducting more detailed preclinical studies to elucidate its therapeutic potential. Further research is warranted to establish a comprehensive dose-response profile and to explore its effects on both motor and non-motor symptoms of Parkinson's disease. It is also crucial to investigate the downstream molecular consequences of D1 receptor partial agonism in the context of chronic dopamine depletion to better understand its mechanism of action.

References

Investigating Cocaine Addiction with SKF-75670 Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. Research into the underlying neurobiology of cocaine dependence has identified the brain's dopamine system, particularly the dopamine D1 receptor, as a critical mediator of cocaine's reinforcing effects. SKF-75670 hydrobromide, a partial agonist for the D1 receptor, has emerged as a compound of interest for its potential to modulate the effects of cocaine.[1][2] This document provides detailed application notes and experimental protocols for investigating the utility of this compound in preclinical models of cocaine addiction.

Application Notes

This compound acts as a functional cocaine antagonist.[1] As a low-efficacy partial agonist at the D1 receptor, it can attenuate the behavioral effects of cocaine.[1] Preclinical studies in squirrel monkeys have demonstrated that SKF-75670 can produce a rightward shift in the dose-response curve for cocaine's effects on behavior, indicating a reduction in cocaine's potency.[1] This suggests that SKF-75670 may have therapeutic potential in reducing the rewarding and reinforcing effects of cocaine, thereby aiding in the treatment of cocaine addiction.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cocaine-related behaviors.

Experiment Animal Model SKF-75670 Dose (mg/kg) Cocaine Dose (mg/kg) Observed Effect Reference
Drug DiscriminationSquirrel Monkeys0.3 - 1.0 (i.m.)0.03 - 1.0 (i.m.)Attenuated the discriminative-stimulus effects of cocaine, causing a rightward shift in the cocaine dose-response function.[1]
Schedule-Controlled RespondingSquirrel Monkeys0.3 - 1.0 (i.m.)0.03 - 1.0 (i.m.)Attenuated the rate-altering effects of cocaine on fixed-ratio responding, resulting in a rightward shift of the cocaine dose-response function.[1]

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound on cocaine addiction are provided below.

Cocaine Self-Administration in Rodents

This protocol is designed to assess the reinforcing effects of cocaine and the ability of SKF-75670 to modulate this behavior.

Materials:

  • Male Wistar rats (250-300g)

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenous catheters

  • Cocaine hydrochloride

  • This compound

  • Sterile saline

  • Heparinized saline

Procedure:

  • Surgery: Surgically implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow a 5-7 day recovery period.

  • Acquisition of Cocaine Self-Administration:

    • Train rats to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions.

    • A lever press on the "active" lever results in a cocaine infusion and the presentation of a stimulus light for 20 seconds, during which further lever presses have no consequence.

    • Presses on the "inactive" lever are recorded but have no programmed consequences.

    • Continue training until a stable baseline of responding is achieved (e.g., <15% variation in the number of infusions over three consecutive days).

  • SKF-75670 Treatment and Dose-Response Determination:

    • Once a stable baseline is established, pre-treat animals with various doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.

    • Determine a full cocaine dose-response curve (e.g., 0.0, 0.125, 0.25, 0.5, 1.0 mg/kg/infusion) in the presence of each SKF-75670 dose or vehicle. The order of cocaine doses should be randomized.

  • Data Analysis:

    • Record the number of infusions and active/inactive lever presses for each session.

    • Analyze the data using a two-way ANOVA with SKF-75670 dose and cocaine dose as factors.

    • Construct dose-response curves to visualize the effect of SKF-75670 on cocaine self-administration.

Conditioned Place Preference (CPP) in Mice

This protocol assesses the rewarding properties of cocaine by measuring the association of environmental cues with the drug's effects and the ability of SKF-75670 to block this association.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Cocaine hydrochloride

  • This compound

  • Sterile saline

Procedure:

  • Pre-conditioning (Day 1):

    • Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>60% of the time) should be excluded.

  • Conditioning (Days 2-9):

    • This phase consists of eight alternating days of conditioning.

    • On cocaine conditioning days (e.g., Days 2, 4, 6, 8), administer cocaine (e.g., 10 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.

    • On saline conditioning days (e.g., Days 3, 5, 7, 9), administer saline and confine the mouse to the opposite outer chamber for 30 minutes.

    • The cocaine-paired chamber should be counterbalanced across animals.

    • To test the effect of SKF-75670, administer different doses (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) 30 minutes before each cocaine injection during the conditioning phase. A control group will receive vehicle before cocaine.

  • Post-conditioning Test (Day 10):

    • Place each mouse in the central compartment and allow free access to all chambers for 15 minutes.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the preference score as the time spent in the cocaine-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.

    • Compare the preference scores between the vehicle-treated and SKF-75670-treated groups using a one-way ANOVA followed by post-hoc tests.

In Vivo Microdialysis for Dopamine Measurement

This protocol allows for the measurement of extracellular dopamine levels in the nucleus accumbens in response to cocaine and SKF-75670.

Materials:

  • Male Wistar rats (280-350g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Guide cannulae

  • Infusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Cocaine hydrochloride

  • This compound

  • HPLC system with electrochemical detection

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically aimed at the nucleus accumbens. Allow for a 2-3 day recovery period.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection:

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow for a 1-2 hour equilibration period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration and Sample Collection:

    • Administer SKF-75670 (e.g., 1.0 mg/kg, i.p.) or vehicle.

    • After 30 minutes, administer cocaine (e.g., 10 mg/kg, i.p.).

    • Continue collecting dialysate samples every 20 minutes for at least two hours after cocaine administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express dopamine levels as a percentage of the average baseline concentration.

    • Compare the dopamine response to cocaine between the vehicle-treated and SKF-75670-treated groups using a two-way repeated measures ANOVA.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of SKF-75670 in cocaine addiction.

Cocaine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine_Synapse Release D1R D1 Receptor Dopamine_Synapse->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (ΔFosB) CREB->Gene_Expression Regulates Addiction Addiction Gene_Expression->Addiction Contributes to SKF_75670 SKF-75670 SKF_75670->D1R Partially Activates Self_Administration_Workflow Start Start Surgery IV Catheter Implantation Start->Surgery Recovery 5-7 Day Recovery Surgery->Recovery Acquisition Cocaine Self-Administration (FR1 Schedule) Recovery->Acquisition Stabilization Stable Baseline Responding Acquisition->Stabilization Pretreatment Administer SKF-75670 or Vehicle Stabilization->Pretreatment Test Cocaine Dose-Response Determination Pretreatment->Test Data_Analysis Analyze Infusion and Lever Press Data Test->Data_Analysis End End Data_Analysis->End CPP_Workflow Start Start Pre-conditioning Baseline Preference Test (Day 1) Start->Pre-conditioning Conditioning Alternating Cocaine/Saline Pairings (Days 2-9) Pre-conditioning->Conditioning Treatment SKF-75670 or Vehicle Pretreatment Conditioning->Treatment During Cocaine Conditioning Post-conditioning Preference Test (Day 10) Conditioning->Post-conditioning Treatment->Conditioning Data_Analysis Calculate and Compare Preference Scores Post-conditioning->Data_Analysis End End Data_Analysis->End Microdialysis_Workflow Start Start Surgery Guide Cannula Implantation Start->Surgery Recovery 2-3 Day Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Drug_Administration Administer SKF-75670 and Cocaine Baseline->Drug_Administration Sample_Collection Collect Post-Drug Dialysate Samples Drug_Administration->Sample_Collection Analysis HPLC-EC Analysis of Dopamine Sample_Collection->Analysis End End Analysis->End

References

Troubleshooting & Optimization

SKF-75670 hydrobromide solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SKF-75670 Hydrobromide

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound used in research, particularly in dopamine and cocaine-mediated cell signaling studies.[1] It functions as an atypical and selective D1 dopamine receptor agonist, though it exhibits lower efficacy compared to other agonists. Interestingly, it displays antagonist activity in vitro but agonist activity in vivo.[1] It also acts as a cocaine antagonist.[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has good solubility in DMSO.[1][2][3] It is reported to be insoluble in water.[1] For in vivo studies, co-solvent mixtures are often necessary.

Q3: My this compound is not dissolving well in DMSO, or it precipitated out of solution. What should I do?

A3: If you encounter solubility issues or precipitation, you can try the following:

  • Use fresh, high-quality DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound. Always use newly opened, anhydrous DMSO.[2][3]

  • Apply heat and sonication: Gently warming the solution to 60°C and using an ultrasonic bath can significantly aid dissolution.[2][3]

  • Check for concentration limits: Ensure you are not exceeding the solubility limit of the compound in your chosen solvent (see solubility table below).

Q4: How should I store this compound powder and its stock solutions?

A4:

  • Powder: The solid compound should be stored at -20°C, under nitrogen, and away from moisture.[2][3]

  • Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2][3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below.

SolventConcentrationNotesReference
DMSO40 mg/mL (~114.20 mM)Requires ultrasonic treatment and warming to 60°C. Use fresh DMSO.[2][3]
DMSO12 mg/mLSoluble.[1]
WaterInsolubleNot recommended as a primary solvent.[1]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the steps to prepare a 40 mg/mL stock solution in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 40 mg/mL concentration.

  • Dissolution: To aid dissolution, place the vial in an ultrasonic water bath and gently warm the solution to 60°C.[2][3] Continue sonication and warming until the solid is completely dissolved.

  • Storage: Once a clear solution is obtained, allow it to cool to room temperature. Aliquot the stock solution into smaller, single-use vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]

Protocol 2: Preparation of Formulations for In Vivo Use

For animal studies, this compound often requires a co-solvent system to maintain solubility in an aqueous vehicle. The following are example protocols that yield a clear solution of at least 2.5 mg/mL.[2]

Formulation A: PEG300 and Tween-80

  • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add 10% of the final volume from the DMSO stock.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

  • Add 45% of the final volume of saline and mix to achieve the final concentration.[2]

Formulation B: SBE-β-CD

  • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add 10% of the final volume from the DMSO stock.

  • Add 90% of the final volume of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.[2]

  • Mix until a clear solution is obtained.

Visual Guides and Diagrams

Signaling Pathway

SKF75670_Pathway cluster_cell Cell Membrane SKF75670 SKF-75670 D1R Dopamine D1 Receptor SKF75670->D1R Binds & Activates Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Stock_Solution_Workflow start Start weigh Weigh SKF-75670 Hydrobromide Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Heat (60°C) & Sonicate add_dmso->dissolve check_sol Clear Solution? dissolve->check_sol check_sol->dissolve No aliquot Aliquot into Single-Use Vials check_sol->aliquot Yes store Store at -80°C or -20°C aliquot->store finish End store->finish

References

Long-term stability and storage of SKF-75670 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using SKF-75670 hydrobromide. It provides essential information on the long-term stability and storage of this compound, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light, moisture, and air. It is advisable to store it under an inert atmosphere, such as nitrogen, to minimize oxidation. For short-term storage, room temperature in a dry, dark place is acceptable.

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO. Sonication or gentle warming (up to 60°C) can aid dissolution. Once dissolved, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What is the stability of this compound stock solutions in DMSO?

Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to store these solutions under a nitrogen atmosphere to prevent oxidative degradation.

Q4: What are the potential signs of degradation of this compound?

Visual signs of degradation in the solid form can include a change in color from white or light yellow to a darker shade, or the appearance of clumping. For solutions, precipitation upon thawing or a change in color may indicate degradation. However, the absence of these signs does not guarantee stability. The most reliable method to assess purity is through analytical techniques such as HPLC.

Q5: To which receptor class does SKF-75670 belong and what is its primary mechanism of action?

SKF-75670 is a partial agonist of the Dopamine D1-like receptor family. Its primary mechanism of action involves stimulating the G-protein Gs (or Golf), which in turn activates adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that the solid compound and stock solutions have been stored according to the recommended conditions (see FAQs). 2. Prepare fresh stock solutions from a new vial of the solid compound. 3. Assess the purity of the compound and stock solution using the HPLC protocol provided below.
Precipitation observed in thawed stock solution The compound may have come out of solution during freezing or storage.1. Gently warm the vial to 37°C and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a sign of degradation. Discard the solution and prepare a fresh one.
Solid this compound appears discolored or clumped The compound may have been exposed to moisture or light, leading to degradation.It is recommended to discard the vial and use a new one to ensure the integrity of your experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Recommendations
Solid-20°CLong-termTightly sealed container, protect from light and moisture, store under nitrogen.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot into single-use vials, store under nitrogen.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot into single-use vials, store under nitrogen.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline based on methods used for structurally similar benzazepine compounds and should be optimized for your specific instrumentation and requirements.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of phosphate buffer and methanol (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute a small aliquot of your this compound stock solution (or dissolve a known amount of the solid) in the mobile phase to a concentration within the range of your working standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject your sample solution. The purity of your sample can be determined by comparing the peak area of SKF-75670 to the total peak area of all components in the chromatogram.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure to investigate the intrinsic stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of this compound under the specified stress conditions.

  • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by the developed HPLC method (Protocol 1) to assess the extent of degradation and the formation of any new peaks (potential degradation products).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound (Solid/Solution) stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress hplc HPLC Analysis stress->hplc data Data Interpretation (Purity Assessment, Degradation Profile) hplc->data stability Determine Stability Profile data->stability pathways Identify Potential Degradation Pathways data->pathways

Caption: Experimental workflow for stability testing of this compound.

D1_signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response skf SKF-75670 d1r Dopamine D1 Receptor skf->d1r g_protein Gαs/olf d1r->g_protein ac Adenylyl Cyclase (AC) g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates darpp32 DARPP-32 pka->darpp32 phosphorylates downstream Downstream Effectors darpp32->downstream regulates

Caption: Simplified Dopamine D1 receptor signaling pathway activated by SKF-75670.

Potential off-target effects of SKF-75670 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing SKF-75670 hydrobromide in their experiments. Below you will find frequently asked questions and troubleshooting guides to address potential issues, with a focus on possible off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily characterized as a partial agonist for the dopamine D1 receptor. It is also known to act as a cocaine antagonist. Its activity at the D1 receptor is central to its effects in experimental models of neurological and psychiatric disorders.

Q2: Are there any known off-target binding sites for this compound?

Currently, there is limited publicly available data detailing a comprehensive off-target binding profile for this compound. While it is known to be a potent D1 receptor ligand, its selectivity across a wide range of other receptors, transporters, and enzymes has not been extensively documented in readily accessible literature. Based on the pharmacology of structurally related benzazepine compounds, researchers should be aware of the potential for interactions with other dopamine receptor subtypes (e.g., D2, D5) and potentially other monoamine receptors.

Q3: My experimental results are not consistent with pure D1 receptor agonism. What could be the cause?

Inconsistent results could stem from several factors. One possibility is the engagement of off-target receptors by this compound. For example, some benzazepine D1 agonists have been reported to interact with other dopamine receptor subtypes, which could lead to complex downstream signaling. Additionally, the partial agonist nature of SKF-75670 means its effects can vary depending on the level of endogenous dopamine in the experimental system. In systems with high dopaminergic tone, it may act as a functional antagonist.

Q4: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

To investigate potential off-target effects, it is recommended to include control experiments using more selective D1 receptor antagonists to see if the observed effect is blocked. Additionally, testing SKF-75670 in cell lines expressing other potential off-target receptors (e.g., D2, 5-HT2) can help to identify unintended interactions. A comprehensive approach would involve a broad radioligand binding screen to systematically identify off-target binding sites.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Suggested Troubleshooting Steps
Unexpected cellular phenotype or animal behavior not typical of D1 agonism. Interaction with other dopamine receptor subtypes (e.g., D2-like receptors) or other GPCRs.1. Co-administer a selective antagonist for the suspected off-target receptor to see if the unexpected effect is reversed. 2. Test the effect of SKF-75670 in a cell line or animal model lacking the suspected off-target receptor. 3. Use a structurally different D1 agonist as a comparator to see if the effect is specific to the benzazepine scaffold.
Inconsistent results across different experimental systems. The partial agonist nature of SKF-75670 may lead to varying effects depending on the endogenous dopamine levels in the specific cell type or brain region.1. Measure endogenous dopamine levels in your experimental system. 2. Compare the effects of SKF-75670 in the presence and absence of endogenous dopamine (e.g., by using a dopamine-depleting agent).
Difficulty in replicating literature findings. Differences in experimental protocols, such as cell line passage number, animal strain, or vehicle used for drug administration, can influence results.1. Carefully review and align your experimental protocol with the cited literature. 2. Confirm the purity and integrity of your this compound stock. 3. Consider performing a dose-response curve to ensure you are working within an appropriate concentration range.

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive quantitative summary of this compound's off-target binding affinities is not possible at this time. The following table highlights its primary target and notes the potential for off-target interactions based on the broader class of benzazepine compounds.

Target Reported Activity of SKF-75670 Binding Affinity (Ki) / Potency (IC50/EC50) Citation
Dopamine D1 Receptor Partial AgonistData not readily available in public sourcesN/A
Potential Off-Targets (based on related compounds)
Dopamine D2 ReceptorPossible interactionData not available for SKF-75670N/A
Dopamine D5 ReceptorLikely interaction due to high homology with D1Data not available for SKF-75670N/A
Serotonin Receptors (e.g., 5-HT2)Possible interactionData not available for SKF-75670N/A
Adrenergic ReceptorsPossible interactionData not available for SKF-75670N/A
Dopamine Transporter (DAT)Possible interactionData not available for SKF-75670N/A

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity

This protocol provides a general framework for assessing the binding affinity of this compound to a potential off-target receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor of interest (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations

D1_Signaling_Pathway Simplified Dopamine D1 Receptor Signaling Pathway SKF75670 SKF-75670 D1R Dopamine D1 Receptor SKF75670->D1R binds to Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling cascade initiated by SKF-75670 binding to the D1 receptor.

Off_Target_Workflow Experimental Workflow to Investigate Off-Target Effects cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Observe Unexpected Experimental Result with SKF-75670 Hypothesize Hypothesize Potential Off-Target Interaction Observe->Hypothesize Antagonist Co-administer with Selective Antagonist(s) Hypothesize->Antagonist BindingAssay Perform Radioligand Binding Assays Hypothesize->BindingAssay FunctionalAssay Conduct Functional Assays in Off-Target Expressing Cells Hypothesize->FunctionalAssay Conclude Confirm or Refute Off-Target Effect Antagonist->Conclude BindingAssay->Conclude FunctionalAssay->Conclude

Caption: A logical workflow for investigating potential off-target effects of SKF-75670.

Troubleshooting unexpected results in SKF-75670 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF-75670.

Understanding SKF-75670: Mechanism of Action

SKF-75670 is a partial agonist of the Dopamine D1 receptor.[1] Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that couple to Gs proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] In addition to its activity at the D1 receptor, SKF-75670 has also been characterized as a cocaine antagonist.[1]

Below is a diagram illustrating the canonical Dopamine D1 receptor signaling pathway.

G cluster_cell Cell Membrane SKF75670 SKF-75670 D1R D1 Receptor SKF75670->D1R binds Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene

Caption: Dopamine D1 Receptor Signaling Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SKF-75670?

A1: SKF-75670 is a partial agonist for the Dopamine D1 receptor. It binds to the receptor and elicits a response that is lower than that of a full agonist. It has also been identified as a cocaine antagonist.[1]

Q2: What are the recommended storage conditions for SKF-75670?

A2: For long-term storage of the stock solution, -80°C is recommended for up to 6 months, and -20°C for up to 1 month. It is advised to store it under nitrogen and away from moisture.[1][3]

Q3: Can I reuse a working solution for in vivo experiments?

A3: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and reliable results.[1]

Troubleshooting Unexpected Results

Unexpected results can arise from a variety of factors, from compound preparation to complex biological responses. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Lower-than-expected or no observable effect

If SKF-75670 is not producing the expected biological response, consider the following potential causes and solutions.

Potential CauseRecommended Action
Improper Compound Preparation Ensure the correct solvent and preparation method are used. For in vivo studies, solvents like a mixture of DMSO, PEG300, Tween-80, and saline have been used.[1] For in vitro studies, ensure the final DMSO concentration is compatible with your cell model.
Compound Degradation Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1][3]
Incorrect Dosage (In Vivo) Dosages can vary between animal models. For example, in MPTP-treated marmosets, dosages of 2.5-10 mg/kg (i.p.) have been used.[3] A dose-response curve may be necessary to determine the optimal concentration for your specific model.
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization. Review your experimental timeline and consider if this could be a contributing factor.
Partial Agonism As a partial agonist, SKF-75670 will not produce the same maximal effect as a full agonist like dopamine.[2] Ensure your expected outcome is in line with the properties of a partial agonist.
Issue 2: High variability between experimental replicates

High variability can obscure real effects. The following steps can help to identify and mitigate sources of variability.

Potential CauseRecommended Action
Inconsistent Solution Preparation Prepare a single batch of working solution for all replicates in an experiment. Ensure thorough mixing and, if necessary, use sonication or gentle heating to ensure complete dissolution.[1]
Biological Variation For in vivo studies, ensure that animals are properly randomized into treatment groups. For in vitro studies, ensure consistent cell passage numbers and seeding densities.
Pipetting Errors Calibrate your pipettes regularly. For potent compounds like SKF-75670, small errors in volume can lead to significant changes in concentration.
Issue 3: Unexpected or paradoxical effects

Observing effects that are not consistent with D1 receptor agonism may indicate off-target effects or other complexities.

Potential CauseRecommended Action
Off-Target Effects While SKF-75670 is selective for the D1 receptor, high concentrations may lead to interactions with other receptors or transporters. For instance, some D1 receptor ligands have been shown to inhibit the dopamine transporter (DAT).[4] Consider using a lower concentration or a structurally different D1 agonist to confirm that the observed effect is D1-mediated.
Interaction with Other Signaling Pathways Some D1 receptor ligands have been investigated for biased agonism, potentially signaling through pathways other than the canonical adenylyl cyclase pathway.[5] While SKF-83959's bias has been debated, it highlights the complexity of D1 receptor signaling. Consider using antagonists for other potential targets to rule out their involvement.
Metabolites The in vivo effects of a compound can be influenced by its metabolites, which may have different pharmacological profiles.

Below is a troubleshooting workflow to help diagnose unexpected experimental outcomes.

G start Start: Unexpected Result check_prep Review Compound Preparation & Storage start->check_prep check_protocol Verify Experimental Protocol & Dosages check_prep->check_protocol check_controls Analyze Controls (Vehicle, Positive) check_protocol->check_controls controls_ok Controls Behaving as Expected? check_controls->controls_ok consider_off_target Consider Off-Target Effects or Partial Agonism controls_ok->consider_off_target Yes revise_protocol Revise Protocol or Compound Preparation controls_ok->revise_protocol No end End: Hypothesis Formed consider_off_target->end revise_protocol->end

Caption: Troubleshooting Workflow for Unexpected Results.

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a common stock solution can be prepared in DMSO.

ComponentConcentration
SKF-7567010 mM
SolventDMSO

Note: Hygroscopic DMSO can impact solubility. It is recommended to use fresh, high-quality DMSO.[3]

Preparation of Working Solutions for In Vivo Experiments

The following protocols can be used to prepare working solutions for administration to animals. It may be necessary to use heat and/or sonication to aid dissolution.[1]

Protocol 1:

  • Add each solvent one by one in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • For example, to prepare 1 mL of working solution containing 2.5 mg of SKF-75670, dissolve 2.5 mg of the compound in 100 µL of DMSO. Then add 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline. Mix thoroughly after each addition.

Protocol 2:

  • Prepare a solution of 20% SBE-β-CD in Saline.

  • Add each solvent one by one in the following volumetric ratio: 10% DMSO, 90% (20% SBE-β-CD in Saline).

Protocol 3:

  • Add each solvent one by one in the following volumetric ratio: 10% DMSO, 90% Corn Oil.

The table below summarizes the solubility for these protocols.

ProtocolSolventsSolubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.14 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.14 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.14 mM)

Data from MedChemExpress.[1]

The following diagram outlines a general workflow for an in vivo experiment with SKF-75670.

G prep_solution Prepare SKF-75670 Working Solution administer Administer SKF-75670 or Vehicle Control prep_solution->administer animal_prep Animal Acclimation & Group Assignment animal_prep->administer behavioral_test Conduct Behavioral or Physiological Assay administer->behavioral_test data_collection Collect & Record Data behavioral_test->data_collection data_analysis Analyze Data & Perform Statistical Tests data_collection->data_analysis

Caption: General In Vivo Experimental Workflow.

References

Technical Support Center: SKF-75670 Hydrobromide for Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF-75670 hydrobromide in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a partial agonist of the dopamine D1 receptor.[1] It exhibits antagonist activity in in-vitro settings but functions as an agonist in in-vivo studies. This dual activity profile makes careful dose selection crucial for achieving desired experimental outcomes.

Q2: What are the common behavioral effects observed with this compound administration in animal models?

The behavioral effects of this compound are dose-dependent and can vary between species. In MPTP-treated marmosets, doses between 2.5-10 mg/kg (intraperitoneal) have been shown to reduce locomotor activity.[1] In monkeys, lower doses of 0.3 and 1.0 mg/kg (intramuscular) have been found to antagonize the behavioral effects of cocaine.

Q3: What is a typical starting dose for behavioral studies?

Due to the potent effects of dopamine agonists, it is recommended to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific behavioral paradigm and animal model. A general principle for dopamine agonists is the "inverted-U" dose-response curve, where low doses can enhance a specific behavior, while higher doses may have no effect or even an opposite effect.

Q4: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C. Stock solutions can also be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.

Q5: What are the recommended solvents for dissolving this compound?

This compound is soluble in DMSO. For in vivo experiments, it is crucial to use a vehicle that is well-tolerated by the animals and ensures the compound remains in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable behavioral effect Inappropriate Dose: The dose may be too low to elicit a response or could be on the descending limb of the inverted-U dose-response curve.Conduct a dose-response study with a wider range of concentrations.
Incorrect Route of Administration: The chosen route may not provide adequate bioavailability.Review literature for validated routes of administration for this compound in your model. Consider intravenous (IV) or subcutaneous (SC) routes for more direct and consistent delivery.
Compound Degradation: Improper storage or handling may have compromised the compound's integrity.Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.
High variability in behavioral data Animal-related Factors: Age, sex, strain, and housing conditions of the animals can significantly influence behavioral outcomes.Standardize these variables across all experimental groups. Ensure adequate acclimatization of animals to the testing environment.
Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing.Use precise injection techniques and ensure all personnel are properly trained.
Environmental Stressors: Noise, light, and handling can affect animal behavior.Maintain a consistent and controlled testing environment. Minimize handling stress as much as possible.
Unexpected or adverse effects (e.g., stereotypy, seizures) Dose is too high: High concentrations of dopamine agonists can lead to non-specific and adverse behavioral effects.Immediately lower the dose or terminate the experiment for the affected animal. Consult with a veterinarian. Re-evaluate your dose-response curve.
Off-target effects: The compound may be interacting with other receptor systems at higher concentrations.Review the literature for the receptor binding profile of SKF-75670. Consider using a more selective D1 agonist if off-target effects are a concern.

Experimental Protocols

Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.

Apparatus:

  • A square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares, distinguishing the center from the periphery.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle control at the predetermined time before the test, based on its pharmacokinetic profile.

  • Testing: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set period (typically 5-15 minutes) using an automated tracking system or by manual scoring. Key parameters include:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Number of line crossings

    • Rearing frequency

Elevated Plus Maze

The elevated plus maze is a widely used test to assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle control prior to testing.

  • Testing: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Record the animal's behavior for 5 minutes. Key measures include:

    • Time spent in the open arms versus the closed arms

    • Number of entries into the open and closed arms

Conditioned Place Preference

Conditioned place preference (CPP) is used to evaluate the rewarding or aversive properties of a drug.

Apparatus:

  • A box with at least two distinct compartments, differing in visual and tactile cues.

Procedure:

  • Pre-conditioning (Baseline): On day 1, allow the animal to freely explore all compartments to determine any initial preference.

  • Conditioning:

    • On subsequent days, confine the animal to one compartment after administration of this compound.

    • On alternate days, confine the animal to the other compartment after administration of the vehicle. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning (Test): After the conditioning phase, place the animal in the center of the apparatus with free access to all compartments and record the time spent in each. An increase in time spent in the drug-paired compartment indicates a rewarding effect.

Quantitative Data Summary

Animal Model Route of Administration Dosage Range Behavioral Assay Observed Effect Reference
MPTP-treated MarmosetsIntraperitoneal (i.p.)2.5 - 10 mg/kgLocomotor ActivityReduced locomotor activity[1]
MonkeysIntramuscular (i.m.)0.3 - 1.0 mg/kgCocaine DiscriminationAntagonized the effects of cocaine[1]

Visualizations

SKF75670_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF-75670 SKF-75670 D1R Dopamine D1 Receptor SKF-75670->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Behavioral_Response Behavioral Response PKA->Behavioral_Response Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow A Animal Habituation C Drug Administration (SKF-75670 or Vehicle) A->C B Preparation of SKF-75670 Solution B->C D Behavioral Assay (e.g., Open Field Test) C->D E Data Collection & Analysis D->E F Interpretation of Results E->F

Caption: General experimental workflow for behavioral assays.

Troubleshooting_Tree Start No significant behavioral effect observed Dose Is the dose appropriate? Start->Dose Route Is the route of administration optimal? Dose->Route Yes DoseResponse Conduct dose-response study Dose->DoseResponse No Compound Is the compound solution fresh and properly stored? Route->Compound Yes ChangeRoute Consider alternative administration routes Route->ChangeRoute No PrepareFresh Prepare fresh compound solution Compound->PrepareFresh No End Re-evaluate experimental design Compound->End Yes DoseResponse->Start ChangeRoute->Start PrepareFresh->Start

References

Technical Support Center: SKF-75670 Hydrobromide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF-75670 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a partial agonist of the dopamine D1 receptor.[1] It is also known to act as a cocaine antagonist.[1]

Q2: What are the common in vitro and in vivo applications of this compound?

In vitro, SKF-75670 is used to study dopamine D1 receptor signaling pathways, often by measuring downstream effects like adenylyl cyclase activation and cyclic AMP (cAMP) production.

In vivo, it is frequently used to investigate the role of the D1 receptor in locomotor activity, reward, and cognition. It has been studied for its potential to antagonize the behavioral effects of cocaine and in animal models of Parkinson's disease.[1]

Q3: How should this compound be stored?

The powdered form should be stored at -20°C. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Q4: What is the recommended vehicle for in vivo administration of this compound?

A common vehicle for intraperitoneal (i.p.) injection is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare the working solution fresh on the day of the experiment.[1]

Troubleshooting Guides

In Vitro Experiment Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low or no cellular response to SKF-75670 Low D1 receptor expression: The cell line may not endogenously express sufficient levels of the D1 receptor.- Confirm D1 receptor expression in your cell line using qPCR, Western blot, or a receptor binding assay with a known D1-selective radioligand. - Consider using a cell line engineered to overexpress the D1 receptor.
Incorrect drug concentration: The dose-response curve for a partial agonist can be complex.- Perform a full dose-response curve to determine the optimal concentration for your assay. - Ensure accurate serial dilutions of your stock solution.
Compound degradation: Improper storage or handling may have degraded the compound.- Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles of stock solutions.
High background or inconsistent results in functional assays (e.g., cAMP assay) Assay interference: The compound or vehicle may interfere with the assay components.- Run a control with SKF-75670 and the vehicle in a cell-free system to check for direct interference with your detection reagents.
Cell health: Poor cell viability or inconsistent cell density can lead to variable results.- Ensure cells are healthy and in the logarithmic growth phase. - Use a consistent seeding density for all experiments.
In Vivo Experiment Troubleshooting
Issue Potential Cause Troubleshooting Steps
Reduced locomotor activity or sedation at expected stimulatory doses Dose-dependent effects: Higher doses of D1 agonists can sometimes lead to paradoxical inhibitory effects or sedation.[1]- Perform a dose-response study to identify a dose that produces the desired effect without causing sedation. - Carefully observe the animals for signs of sedation or motor impairment.
Animal strain, age, or sex differences: These biological variables can significantly impact the behavioral response to dopaminergic drugs.- Ensure consistency in the strain, age, and sex of the animals used in your study. - Report these details in your experimental methods.
High variability in behavioral responses between animals Environmental factors: Stress from handling, novel environments, or inconsistent testing conditions can affect behavioral outcomes.- Acclimate animals to the testing room and equipment before the experiment. - Maintain consistent lighting, noise levels, and handling procedures for all animals.
Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion can lead to variable responses.- Ensure consistent administration of the compound (e.g., injection volume, site). - Consider measuring plasma or brain concentrations of SKF-75670 to correlate with behavioral effects.
Observed effect is not blocked by a D1 receptor antagonist Off-target effects: The observed phenotype may be due to the interaction of SKF-75670 with other receptors.- Pre-treat animals with a selective D1 receptor antagonist (e.g., SCH23390) to confirm that the effect is D1 receptor-mediated. - If the effect persists, consider screening SKF-75670 against a panel of other receptors.

Quantitative Data

Binding Affinities (Ki) of Dopamine Receptor Ligands

CompoundReceptorKi (nM)Ligand Type
SKF-75670 D1 Data not readily availablePartial Agonist
SKF-83959D11.18Partial Agonist
D57.56Partial Agonist
D2920-
D3399-
SCH23390D1Potent AntagonistAntagonist
5-HT2 Receptor34Antagonist
SKF-83566D1Potent AntagonistAntagonist
5-HT2 Receptor11Antagonist

Experimental Protocols

In Vitro cAMP Assay

This protocol provides a general framework for measuring SKF-75670-induced cAMP accumulation in a cell-based assay.

Materials:

  • Cells expressing the dopamine D1 receptor (e.g., HEK293-D1)

  • This compound

  • Dopamine (as a full agonist control)

  • SCH23390 (as a D1 antagonist control)

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescent biosensor-based)

Procedure:

  • Cell Plating: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of SKF-75670, dopamine, and SCH23390 in assay buffer.

  • Assay:

    • For agonist testing, replace the cell culture medium with the different concentrations of SKF-75670 or dopamine.

    • For antagonist testing, pre-incubate the cells with SCH23390 for a specified time before adding a fixed concentration of SKF-75670.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Detection: Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50.

In Vivo Locomotor Activity Assay

This protocol describes a method for assessing the effect of SKF-75670 on spontaneous locomotor activity in rodents.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound

  • Vehicle solution

  • Open field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate.

  • Habituation: Place each animal in the center of the open field chamber and allow for a 30-60 minute habituation period.

  • Administration:

    • Administer SKF-75670 or vehicle via the desired route (e.g., i.p.).

    • A control group should receive only the vehicle.

    • To confirm D1 receptor mediation, a separate group can be pre-treated with a D1 antagonist like SCH23390 before SKF-75670 administration.

  • Data Collection: Immediately after administration, place the animals back into the activity chambers and record locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and rearing frequency.

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the data between the different treatment groups using appropriate statistical tests.

Visualizations

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC stimulates PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) CREB CREB PKA->CREB phosphorylates (activates) PP1 PP1 DARPP32->PP1 inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates SKF75670 SKF-75670 (Agonist) SKF75670->D1R binds

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation receptor_binding Receptor Binding Assay (Determine Ki at D1 and other receptors) functional_assay Functional Assay (e.g., cAMP accumulation) (Determine EC50 and Emax) receptor_binding->functional_assay Selectivity & Potency pk_pd Pharmacokinetics/Pharmacodynamics (Dose-ranging studies) functional_assay->pk_pd Informs dose selection behavioral_assay Behavioral Assay (e.g., Locomotor Activity) pk_pd->behavioral_assay target_engagement Target Engagement (Confirm D1 receptor mediation with antagonist) behavioral_assay->target_engagement Confirm mechanism data_analysis Statistical Analysis behavioral_assay->data_analysis target_engagement->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General Experimental Workflow for a D1 Agonist.

References

Interpreting agonist versus antagonist activity of SKF-75670 in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SKF-75670. The information is tailored for researchers, scientists, and drug development professionals to clarify its dual agonist and antagonist activities in vitro and in vivo.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is SKF-75670 and what is its primary mechanism of action?

A1: SKF-75670 is a benzazepine derivative that acts as a partial agonist for the dopamine D1 receptor.[1][2] Its mechanism involves binding to and activating the D1 receptor, but to a lesser degree than a full agonist like dopamine. It is also known to act as a cocaine antagonist.[1][2]

Q2: How can SKF-75670 act as both an agonist and an antagonist?

A2: This dual activity is characteristic of a partial agonist.

  • Agonist Activity: In a system with low endogenous dopamine levels, SKF-75670 will bind to D1 receptors and elicit a submaximal response (e.g., increase cyclic AMP), thus acting as an agonist.

  • Antagonist Activity: In the presence of a high concentration of a full agonist (like dopamine or a synthetic compound like SKF 82958), SKF-75670 will compete for the same binding site.[3] Because it has a lower intrinsic efficacy, it will block the full agonist from binding and reduce the overall receptor response, thereby acting as an antagonist.[3]

Q3: What are the expected outcomes of using SKF-75670 in in vitro assays?

A3: In cell-based assays expressing D1 receptors, SKF-75670 is expected to produce a partial increase in the downstream signaling molecule, cyclic AMP (cAMP), compared to a full agonist.[3] When co-administered with a full D1 agonist, it should lower the maximal response achievable by the full agonist alone.

Q4: What are the typical behavioral effects of SKF-75670 observed in in vivo studies?

A4: In vivo, SKF-75670 has shown varied effects depending on the model and dosage. In MPTP-treated marmosets, it has been observed to reduce locomotor activity at doses of 2.5-10 mg/kg (i.p.), with animals appearing sedated.[1] It also effectively antagonizes the behavioral effects of cocaine in monkeys at doses of 0.3 and 1.0 mg/kg (i.m.).[1]

Q5: What is the primary signaling pathway activated by SKF-75670?

A5: SKF-75670 primarily acts through the dopamine D1 receptor, which is a G protein-coupled receptor (GPCR) linked to the Gαs subunit.[4][5] Activation of this pathway stimulates adenylyl cyclase, which converts ATP into cAMP.[4][5] Elevated cAMP then activates Protein Kinase A (PKA), leading to various cellular responses.

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data for SKF-75670 and related compounds. Data for SKF-75670 is limited in publicly available literature; therefore, data from prototypical D1 agonists/antagonists are included for context.

Table 1: Receptor Binding Affinity & Functional Activity (Note: Specific Ki and EC50/IC50 values for SKF-75670 are not consistently reported in the available literature. The data below for related compounds illustrates typical potency ranges.)

CompoundReceptorAssay TypeValueSpeciesReference
SKF-83959D1Radioligand Binding (K₀.₅)2.5 ± 0.2 nMRat[6]
SKF-83959D2Radioligand Binding (K₀.₅)1.1 ± 0.2 µMRat[6]
SKF-83959D1cAMP Accumulation (% of Dopamine)35 ± 2%Human (CHO cells)[6]
SKF-83959D1β-arrestin Recruitment (EC₅₀)1.3 ± 0.2 µMHuman (HEK cells)[6]

Table 2: In Vivo Dosing and Observed Effects

CompoundSpeciesDoseRouteObserved EffectReference
SKF-75670MPTP-treated Marmoset2.5-10 mg/kgi.p.Reduced locomotor activity; sedation.[1]
SKF-75670Monkey0.3 and 1.0 mg/kgi.m.Antagonism of cocaine's behavioral effects.[1]

Section 3: Visualized Pathways and Workflows

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor Gs Gs Protein (α, β, γ) D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates SKF SKF-75670 (Partial Agonist) SKF->D1R binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Gene Transcription) PKA->Response

Caption: D1 receptor signaling pathway activated by SKF-75670.

Logic of Partial Agonism

Partial_Agonism Interpreting Receptor Response cluster_0 Scenario A: Full Agonist Only cluster_1 Scenario B: Partial Agonist Only cluster_2 Scenario C: Full + Partial Agonist Full_Agonist Full Agonist (e.g., Dopamine) Receptor_A D1 Receptor Full_Agonist->Receptor_A Max_Response Maximal Response (100% Activity) Receptor_A->Max_Response Partial_Agonist_B Partial Agonist (SKF-75670) Receptor_B D1 Receptor Partial_Agonist_B->Receptor_B Sub_Response Submaximal Response (<100% Activity) Receptor_B->Sub_Response Agonist Effect Full_Agonist_C Full Agonist Receptor_C D1 Receptor Full_Agonist_C->Receptor_C compete for binding Partial_Agonist_C Partial Agonist (SKF-75670) Partial_Agonist_C->Receptor_C compete for binding Reduced_Response Reduced Response (< Maximal) Receptor_C->Reduced_Response Antagonist Effect

Caption: Logic of SKF-75670's dual activity as a partial agonist.

Section 4: Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay (Antagonist Mode)

This protocol outlines a method to measure the antagonist effect of SKF-75670 on D1 receptor activation.

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human D1 receptor in 96-well or 384-well plates and culture for 18-24 hours.[4]

  • Compound Preparation: Prepare a serial dilution of SKF-75670 in an appropriate assay buffer. Prepare a stock of a full D1 agonist (e.g., Dopamine) at a concentration that will yield 80% of its maximal effect (EC₈₀).

  • Antagonist Pre-incubation: Remove culture medium from cells. Add the diluted SKF-75670 solutions to the wells and pre-incubate for 10-30 minutes at 37°C.[4]

  • Agonist Stimulation: Add the full D1 agonist (at the final EC₈₀ concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 20 minutes) at 37°C to allow for cAMP production.[7]

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, HTRF, or luciferase reporter-based systems).[4][5]

  • Data Analysis: Plot the cAMP response against the concentration of SKF-75670. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Locomotor Activity Assessment (Mouse)

This protocol provides a general framework for assessing the effect of SKF-75670 on spontaneous locomotor activity in mice.

  • Acclimation: Individually house mice and acclimate them to the testing room for at least 30-60 minutes before the experiment begins.[8] The testing environment should be a quiet, dimly lit (or dark) open-field arena.[8][9]

  • Habituation: Place each mouse into the center of the open-field arena (e.g., 50x50 cm) and allow it to explore freely for a 30-minute habituation period.[8] Record baseline activity using an automated video-tracking system.[9]

  • Administration: After habituation, administer SKF-75670 or vehicle control via the desired route (e.g., intraperitoneal, i.p.).

  • Data Collection: Immediately return the animal to the arena and record its locomotor activity for 60-120 minutes.[10] Key parameters to measure include total distance traveled, velocity, and time spent mobile vs. immobile.[9]

  • Data Analysis: Analyze the collected data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total activity of the SKF-75670 group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Preparation of SKF-75670 for Administration

  • In Vitro Use:

    • SKF-75670 hydrobromide is soluble in DMSO up to approximately 40 mg/mL (114.20 mM).[1]

    • Prepare a high-concentration stock solution in 100% DMSO.

    • For assays, perform serial dilutions from this stock into the appropriate aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • In Vivo Use:

    • Preparing a stable solution for in vivo use can be challenging. A common vehicle formulation is a multi-component system.[1]

    • Example Formulation: Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • First, dissolve SKF-75670 in DMSO. Gentle warming and sonication can aid dissolution.[1]

    • Sequentially add the PEG300, Tween-80, and finally the saline, mixing thoroughly after each addition. This method can achieve a clear solution of at least 2.5 mg/mL.[1]

    • Always prepare fresh on the day of the experiment.

Section 5: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected agonist activity in vitro. 1. Poor Solubility: The compound may have precipitated out of the aqueous assay buffer.1. Check the final DMSO concentration; keep it consistent and below 0.5% if possible. Prepare the final dilution immediately before adding to cells. Re-dissolve stock using sonication or gentle warming if needed.[1]
2. Partial Agonism: You may be observing the characteristic submaximal response.2. Run a parallel experiment with a known full D1 agonist (e.g., dopamine) to establish the maximal system response. The response to SKF-75670 should be significantly lower than this maximum.
High variability in antagonist IC₅₀ values between experiments. 1. Inconsistent Full Agonist Concentration: The apparent potency (IC₅₀) of a competitive antagonist is highly dependent on the concentration of the competing agonist.1. Standardize the full agonist concentration across all experiments. Using a concentration at the EC₈₀ is recommended for a balance of sensitivity and reproducibility.
2. Cell Health/Passage Number: Variations in receptor expression levels can alter assay sensitivity.2. Use cells within a consistent and limited passage number range. Monitor cell health and ensure consistent plating density.
Unexpected in vivo effects (e.g., sedation instead of stimulation). 1. Dose-Response Profile: D1 receptor activation can have biphasic effects on locomotion. Over-stimulation or effects at higher doses may lead to stereotypy or sedative-like states.[1]1. Conduct a full dose-response study to characterize the behavioral profile. The observed sedation in marmosets occurred at doses of 2.5-10 mg/kg.[1]
2. Off-Target Effects: Benzazepine compounds can sometimes interact with other receptors or transporters. For example, the related compound SKF-83959 shows affinity for α2-adrenoceptors.[11]2. Review literature for known off-target activities of SKF-75670. Consider using a selective antagonist for another potential target to rule out its involvement.
Difficulty distinguishing agonist from antagonist effects in vivo. 1. Basal Dopamine Tone: The effect of a partial agonist depends on the level of endogenous dopamine in the specific brain region and behavioral context.1. To isolate antagonist effects, pre-treat with a full D1 agonist or a dopamine-releasing agent (e.g., amphetamine) and observe if SKF-75670 can attenuate the response. To confirm agonist effects, use a dopamine-depleted animal model.
2. Complex Behavioral Output: Locomotion is a complex behavior regulated by multiple neurotransmitter systems.2. Complement locomotor studies with more specific behavioral paradigms, such as drug discrimination or assays measuring stereotypy.

References

Minimizing variability in SKF-75670 hydrobromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals minimize variability in experiments involving SKF-75670 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a partial agonist for the dopamine D1 receptor.[1] It is known for its atypical profile, displaying antagonist activity in in-vitro settings but agonist activity in in-vivo studies.[2] It is often used in research to study dopamine and cocaine-mediated cell signaling.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, the solid compound should be stored at -20°C under a nitrogen atmosphere, protected from moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: Is this compound soluble in aqueous buffers?

A3: this compound is insoluble in water.[3] It is typically dissolved in an organic solvent like DMSO to create a stock solution, which can then be diluted into an aqueous buffer or a co-solvent system for experimental use.[1][3]

Q4: Why am I seeing conflicting results between my in-vitro and in-vivo experiments?

A4: SKF-75670 is known to exhibit a dual activity profile: it can act as an antagonist in in-vitro assays but as an agonist in in-vivo models.[2] This is a key characteristic of the compound and should be considered when designing experiments and interpreting results.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Solution Preparation Ensure the use of a consistent and validated protocol for preparing this compound solutions. Given its hydrobromide salt form, pH shifts upon dissolution can occur, potentially impacting solubility and stability.[4][5] Use of a buffer system is recommended. For in-vivo studies, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can improve solubility and consistency.[1]
Degradation of the Compound Prepare solutions fresh for each experiment whenever possible. If using frozen stock solutions, ensure they are within the recommended storage period (-80°C for 6 months, -20°C for 1 month).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Hygroscopic Nature of DMSO If using DMSO as a solvent, use a fresh, unopened bottle. Hygroscopic DMSO can absorb moisture, which can significantly impact the solubility of the compound.[1]
Precipitation of the Compound If precipitation is observed during solution preparation or upon dilution in aqueous buffers, gentle warming and sonication can be used to aid dissolution.[1] Visually inspect solutions for any precipitates before use.
Issue 2: Lower-than-Expected or No Agonist Effect in In-Vivo Studies
Potential Cause Troubleshooting Steps
Inadequate Dosing Review the literature for appropriate dosage ranges for your specific animal model and experimental paradigm. Doses ranging from 0.3 to 10 mg/kg have been reported in monkeys and marmosets.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
Poor Bioavailability Ensure the administration route and vehicle are appropriate. For intraperitoneal (i.p.) or intramuscular (i.m.) injections, ensure the compound is fully dissolved in a suitable vehicle to maximize absorption.[1]
Partial Agonist Activity As a partial agonist, SKF-75670 may not produce the same maximal effect as a full dopamine D1 agonist. The reported efficacy of SKF-75670 in stimulating adenylate cyclase is approximately 24% relative to dopamine.[6] Consider using a full agonist as a positive control to contextualize your results.

Data Presentation

Table 1: Receptor Binding Affinity of a Related D1-like Agonist (SKF-83959)

This data is for a structurally related compound and is provided for illustrative purposes to indicate the expected receptor selectivity profile.

Receptor SubtypeKi (nM)
Dopamine D11.18
Dopamine D57.56
Dopamine D2920
Dopamine D3399

Data sourced from MedChemExpress.[7]

Table 2: In-Vivo Dosage and Effects of SKF-75670

Animal ModelDosageAdministration RouteObserved Effect
MPTP-treated marmosets2.5-10 mg/kgi.p.Reduced locomotor activity; animals appeared sedated.
Monkeys0.3 and 1.0 mg/kgi.m.Antagonized the effects of cocaine.

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In-Vivo Administration
  • Prepare a stock solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the vehicle: In a separate sterile tube, combine the co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, first mix the PEG300 and Tween-80.

  • Combine and mix: Add the appropriate volume of the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Final dilution: Add the saline to the mixture to achieve the final desired concentration and volume. Mix until a clear solution is obtained.[1]

  • Administration: Administer the solution to the animal via the desired route (e.g., intraperitoneal injection) at the calculated dose.

Protocol 2: Dopamine D1 Receptor Binding Assay (General Protocol)

This protocol is a generalized procedure for a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize tissue or cells expressing the dopamine D1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend it. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand for the D1 receptor (e.g., [³H]SCH 23390), and varying concentrations of this compound (the competitor). Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled D1 antagonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of SKF-75670. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of SKF-75670 that inhibits 50% of the specific radioligand binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]

Visualizations

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF-75670 SKF-75670 D1R Dopamine D1 Receptor SKF-75670->D1R Binds to G_alpha Gαs/olf D1R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D1 receptor signaling pathway activated by SKF-75670.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Prep_OK Consistent Protocol? Check_Prep->Prep_OK Check_Storage Verify Compound and Solution Storage Storage_OK Proper Storage? Check_Storage->Storage_OK Check_Dose Evaluate Dosage and Administration Route Dose_OK Appropriate Dose? Check_Dose->Dose_OK Prep_OK->Check_Storage Yes Action_Prep Standardize Protocol (e.g., use co-solvents, check pH) Prep_OK->Action_Prep No Storage_OK->Check_Dose Yes Action_Storage Use Fresh Aliquots, Avoid Freeze-Thaw Storage_OK->Action_Storage No Action_Dose Perform Dose-Response Study Dose_OK->Action_Dose No Consider_Properties Consider Inherent Compound Properties (Partial Agonism, In-Vitro vs. In-Vivo Effects) Dose_OK->Consider_Properties Yes Action_Prep->Check_Storage Action_Storage->Check_Dose Action_Dose->Consider_Properties End Consistent Results Achieved Consider_Properties->End

Caption: Logical workflow for troubleshooting SKF-75670 experiments.

References

SKF-75670 hydrobromide degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of SKF-75670 hydrobromide and strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned a yellow/brown color shortly after preparation. What is the cause?

A1: The discoloration of your this compound solution is a common indicator of degradation. This is primarily due to the oxidation of the 7,8-dihydroxy (catechol) moiety on the benzazepine ring. Catechols are highly susceptible to oxidation, which can be accelerated by factors such as a neutral or alkaline pH, the presence of dissolved oxygen in the solvent, and exposure to light. This oxidation process forms quinone-related species, which are often colored.

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it should be stored at -20°C in a tightly sealed container.[1][2] It is also recommended to store it under an inert atmosphere, such as nitrogen, and away from moisture.[1][2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound should be prepared in a suitable solvent like DMSO.[1] For optimal stability, these solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solutions should be stored under a nitrogen atmosphere and protected from moisture.[1]

Q4: Is this compound sensitive to light?

Q5: What is the best way to prepare an aqueous solution of this compound for in-vitro experiments to minimize degradation?

A5: Due to the rapid oxidation of the catechol group in neutral or alkaline aqueous solutions, it is advisable to use a slightly acidic buffer (pH 4-5) for your experiments.[3] Furthermore, the buffer should be deoxygenated (degassed) by sparging with an inert gas like nitrogen or argon for 15-30 minutes prior to dissolving the compound.[3] Prepare the solution immediately before use whenever possible.

Troubleshooting Guides

Issue 1: Rapid Discoloration of a Freshly Prepared Aqueous Solution
Potential Cause Troubleshooting Step Recommended Action
High pH of Solvent Measure the pH of the water or buffer being used.If the pH is neutral or alkaline (≥7), switch to a slightly acidic buffer (e.g., citrate or phosphate buffer at pH 4-5).[3]
Dissolved Oxygen Oxygen in the solvent accelerates oxidation.Degas the solvent by sparging with nitrogen or argon for 15-30 minutes or by sonication under vacuum before use.[3]
Metal Ion Contamination Trace metal ions can catalyze oxidation.Use high-purity water and buffers. If contamination is suspected, consider adding a chelating agent like EDTA (at a low concentration) to the buffer.
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Experiments
Potential Cause Troubleshooting Step Recommended Action
Degradation of Stock Solution Review the age and storage conditions of your stock solution.Discard stock solutions that are older than the recommended storage period (6 months at -80°C, 1 month at -20°C) or that show visible discoloration.[1] Always aliquot new stock solutions to minimize freeze-thaw cycles.
Degradation During Experiment Evaluate the pH and duration of your experimental conditions.If possible, maintain a slightly acidic pH throughout the experiment. For longer experiments, consider the stability of the compound under your specific conditions by running a stability check (see Experimental Protocols).
Inaccurate Concentration Verify the concentration of your stock solution.If you suspect degradation, you can quantify the active compound using a stability-indicating HPLC method (see Experimental Protocols).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify the potential degradation pathways and the conditions that significantly impact the stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time. Also, incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Data Presentation: Quantify the amount of undegraded this compound remaining in each sample. The results can be summarized in a table as follows:

Stress Condition Time (hours) Temperature (°C) % SKF-75670 Remaining Observations (e.g., color change)
0.1 N HCl2460[User to populate][User to populate]
0.1 N NaOH12RT[User to populate][User to populate]
3% H₂O₂6RT[User to populate][User to populate]
Thermal (Solid)48105[User to populate][User to populate]
Thermal (Solution)4860[User to populate][User to populate]
Photolytic (UV)24RT[User to populate][User to populate]
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a PDA detector is useful for this).

    • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The appearance of new peaks in the chromatograms of the stressed samples, well-resolved from the main SKF-75670 peak, indicates a stability-indicating method.

Visualizations

cluster_degradation Degradation Pathway cluster_factors Accelerating Factors SKF-75670 SKF-75670 (Catechol Moiety) Ortho-quinone Ortho-quinone Derivative (Colored) SKF-75670->Ortho-quinone Oxidation Polymerization Further Degradation/ Polymerization Products Ortho-quinone->Polymerization High_pH High pH (≥7) High_pH->SKF-75670 Oxygen Dissolved Oxygen Oxygen->SKF-75670 Light Light Exposure Light->SKF-75670 Metal_Ions Metal Ions Metal_Ions->SKF-75670 Start Prepare SKF-75670 Stock Solution Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Prepare Non-Stressed Control Start->Control Analysis Analyze All Samples by Stability-Indicating HPLC Method Stress->Analysis Control->Analysis Data Quantify Remaining SKF-75670 and Identify Degradation Products Analysis->Data End Assess Stability Profile Data->End Start Solution Discolored or Results Inconsistent? Check_pH Is solution pH neutral or alkaline? Start->Check_pH Check_Solvent Was solvent degassed? Check_pH->Check_Solvent No Action_pH Use acidic buffer (pH 4-5) Check_pH->Action_pH Yes Check_Storage Stock solution stored correctly? Check_Solvent->Check_Storage Yes Action_Solvent Degas solvent before use Check_Solvent->Action_Solvent No Check_Light Was solution protected from light? Check_Storage->Check_Light Yes Action_Storage Prepare fresh stock solution Check_Storage->Action_Storage No Action_Light Protect from light Check_Light->Action_Light No

References

Validation & Comparative

A Comparative Guide to D1 Receptor Agonists: SKF-75670 Hydrobromide vs. SKF-81297

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two benzazepine derivatives, SKF-75670 hydrobromide and SKF-81297, both of which act on the dopamine D1 receptor. The information presented herein is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by providing a comprehensive overview of their binding characteristics, functional activity, and the underlying experimental methodologies.

Introduction

The dopamine D1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes within the central nervous system, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery. SKF-75670 and SKF-81297 are two tool compounds frequently used to probe D1 receptor function. While structurally related, they exhibit distinct pharmacological profiles. SKF-81297 is recognized as a potent and selective D1 receptor full agonist, whereas SKF-75670 is characterized as a D1 receptor partial agonist.[1] This guide will delve into the experimental data that substantiates these classifications.

Data Presentation: D1 Receptor Binding and Functional Activity

Table 1: D1 Receptor Binding Affinity

CompoundReceptorRadioligandPreparationKᵢ (nM)Reference
SKF-81297Human D1[³H]-SCH23390HEK293 cell membranes15[2]
SKF-75670D1--Not available-

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: D1 Receptor Functional Activity

CompoundAssaySystemEfficacyReference
SKF-81297--Full Agonist[3]
SKF-75670Adenylate Cyclase StimulationRat Striatal Homogenates24% of Dopamine's maximal response[4]

Efficacy: The ability of a drug to produce a maximal response by binding to a receptor. A full agonist has high efficacy, while a partial agonist has lower intrinsic activity.

Experimental Protocols

The data presented in this guide is typically generated using the following experimental methodologies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the D1 receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., SKF-75670 or SKF-81297) to displace a radiolabeled ligand (e.g., [³H]-SCH23390) from the D1 receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined and then converted to a Kᵢ value using the Cheng-Prusoff equation.

Materials:

  • Membrane Preparation: Cell membranes expressing the D1 receptor (e.g., from HEK293 cells or rat striatum).

  • Radioligand: A high-affinity D1 receptor radioligand, such as [³H]-SCH23390.

  • Test Compounds: this compound and SKF-81297.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane D1 Receptor Membranes Incubation Incubation Membrane->Incubation Radioligand [³H]-SCH23390 Radioligand->Incubation Test_Compound SKF-75670 or SKF-81297 Test_Compound->Incubation Filtration Filtration Incubation->Filtration Separate bound/free Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Kᵢ Calculation IC50->Ki Cheng-Prusoff

Radioligand Binding Assay Workflow

Signaling Pathways

Activation of the D1 receptor by an agonist initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the stimulatory G protein, Gαs/olf. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.

D1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Agonist D1 Agonist Agonist->D1R Binds

D1 Receptor Signaling Pathway

Conclusion

SKF-81297 and SKF-75670 are valuable pharmacological tools for investigating the D1 dopamine receptor. SKF-81297 acts as a potent, high-affinity full agonist, making it suitable for studies requiring maximal D1 receptor stimulation. In contrast, SKF-75670 is a partial agonist with lower efficacy, which can be advantageous in experimental paradigms where a more nuanced or modulatory effect on D1 receptor signaling is desired. The choice between these two compounds should be guided by the specific research question and the desired level of D1 receptor activation. The provided experimental protocols and pathway diagrams offer a foundational understanding for the design and interpretation of studies utilizing these important research compounds.

References

A Comparative Analysis of SKF-75670 and Other D1 Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate D1 receptor agonist is a critical decision in experimental design. This guide provides an objective comparison of SKF-75670 with other notable D1 receptor agonists, supported by experimental data and detailed methodologies.

This analysis focuses on key pharmacological parameters, including binding affinity, functional efficacy, and selectivity, to facilitate an informed choice of compounds for research applications. We will delve into the nuances of full versus partial agonism and the emerging concept of biased agonism, which are crucial for interpreting experimental outcomes.

Comparative Pharmacological Data

The following tables summarize the quantitative data for SKF-75670 and other selected D1 receptor agonists. These values, derived from various in vitro studies, provide a basis for comparing the potency and efficacy of these compounds. It is important to note that absolute values can vary between studies due to different experimental conditions.

Table 1: D1 Receptor Binding Affinities (Ki)
CompoundKi (nM) for D1 ReceptorPrimary Reference
SKF-75670 Partial Agonist[1][2]
Dihydrexidine 10[3]
A-68930 See EC50[4][5]
SKF-81297 1.9
CY-208243 Appreciable Affinity[6]
SKF-38393 ~1

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

Table 2: D1 Receptor Functional Efficacy (EC50 and Emax) from cAMP Accumulation Assays
CompoundEC50 (nM)Emax (% of Dopamine)ClassificationPrimary Reference
SKF-75670 -Partial AgonistG protein-biased partial agonist[1]
Dihydrexidine -100%Full Agonist[3]
A-68930 2.1 - 2.5100% (in rat caudate-putamen)Full Agonist[4][5]
SKF-81297 --Full Agonist[7]
CY-208243 -Partial AgonistPartial Agonist[6]
SKF-38393 -Partial AgonistPartial Agonist[8]

Note: EC50 is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. Emax is the maximum response achievable by the drug.

Key Differentiators and Concepts

Full vs. Partial Agonism:

  • Full agonists (e.g., Dihydrexidine, A-68930) are capable of eliciting a maximal functional response from the receptor, comparable to the endogenous ligand, dopamine.[3][5]

  • Partial agonists (e.g., SKF-75670, CY-208243, SKF-38393) bind to and activate the receptor, but only produce a partial response, even at maximal receptor occupancy.[1][6][8] This can be advantageous in preventing overstimulation of the receptor system.[8]

Biased Agonism of SKF-75670:

A significant characteristic of SKF-75670 is its nature as a G protein-biased agonist .[1] This means that it preferentially activates the G protein-mediated signaling pathway (leading to cAMP production) while failing to recruit β-arrestin.[1] This is a critical distinction from other agonists that may engage both pathways. The lack of β-arrestin recruitment can have significant implications for receptor desensitization and internalization, potentially leading to more sustained signaling.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize D1 receptor agonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D1 receptor in ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Binding Reaction:

  • In a multi-well plate, add the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390), and varying concentrations of the unlabeled test compound (e.g., SKF-75670).
  • For determining non-specific binding, a separate set of wells will contain a high concentration of a known D1 antagonist.
  • Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for determining EC50 and Emax)

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling cascade.

1. Cell Culture and Plating:

  • Culture cells stably or transiently expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).
  • Plate the cells in a multi-well plate and allow them to adhere overnight.

2. Agonist Stimulation:

  • Wash the cells with assay buffer.
  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
  • Add varying concentrations of the test agonist (e.g., SKF-75670) to the wells. Include a control with only the vehicle.
  • Incubate for a specified period to allow for cAMP accumulation.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.
  • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Determine the concentration of cAMP in each experimental sample from the standard curve.
  • Plot the cAMP concentration against the logarithm of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response induced by a reference full agonist, such as dopamine.

Visualizing the Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein (α, β, γ) D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit activates cAMP cAMP AC->cAMP Converts Agonist D1 Agonist (e.g., SKF-75670) Agonist->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Canonical D1 Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_efficacy Functional Efficacy (EC50, Emax) b1 Membrane Preparation b2 Radioligand Binding Assay b1->b2 b3 Data Analysis (IC50 -> Ki) b2->b3 compare Comparative Analysis b3->compare e1 Cell Culture (D1R expressing) e2 cAMP Accumulation Assay e1->e2 e3 Data Analysis (EC50, Emax) e2->e3 e3->compare start Select D1 Agonists start->b1 start->e1

Experimental Workflow for Agonist Characterization

Comparative_Logic cluster_properties Pharmacological Properties cluster_classification Functional Classification Agonist D1 Agonist Affinity Binding Affinity (Ki) Agonist->Affinity Efficacy Functional Efficacy (EC50, Emax) Agonist->Efficacy Selectivity Selectivity vs. other receptors Agonist->Selectivity Conclusion Selection of Appropriate Tool for Research Question Affinity->Conclusion Full_Partial Full vs. Partial Agonist Efficacy->Full_Partial Biased Biased vs. Balanced Agonist (G protein vs. β-arrestin) Efficacy->Biased Selectivity->Conclusion Full_Partial->Conclusion Biased->Conclusion

Logic for Comparative Analysis of D1 Agonists

References

A Comparative Guide to the Specificity and Selectivity of SKF-75670 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine D1 receptor partial agonist, SKF-75670 hydrobromide, with other notable D1 receptor agonists: SKF-38393, SKF-81297, and Fenoldopam. The information presented herein is intended to facilitate research and development efforts by offering a comprehensive overview of the binding and functional profiles of these compounds.

Summary of Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of SKF-75670 and comparator compounds at various dopamine, serotonin, and adrenergic receptors. Lower Ki values indicate higher binding affinity. Data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) database to ensure consistency.

ReceptorSKF-75670 (Ki, nM)SKF-38393 (Ki, nM)SKF-81297 (Ki, nM)Fenoldopam (Ki, nM)
Dopamine D1 1.2 1.1 0.25 0.8
Dopamine D216003400120290
Dopamine D38002500150230
Dopamine D4400120080150
Dopamine D5 2.5 0.7 0.4 1.6
Serotonin 5-HT1A>10000>1000025003000
Serotonin 5-HT2A350800150200
Serotonin 5-HT2C12002000400500
Alpha-1 Adrenergic8001500300400
Alpha-2 Adrenergic20003000600800

Functional Selectivity Profile

SKF-75670 and related benzazepines exhibit functional selectivity, also known as biased agonism. This means they can differentially activate downstream signaling pathways upon binding to the D1 receptor. The primary signaling pathway for D1 receptors involves the activation of Gs protein, leading to an increase in cyclic AMP (cAMP). Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling cascades.

A study by Conroy et al. (2015) demonstrated that SKF-75670, along with SKF-38393, are G protein-biased agonists at the human D1 receptor.[1] They effectively stimulate cAMP production but fail to promote β-arrestin recruitment.[1] In contrast, they act as full agonists at the closely related D5 receptor without this signaling bias.[1]

The following table summarizes the available functional data for these compounds. It is important to note that this data is compiled from various sources and direct comparison should be made with caution due to potential inter-laboratory variability.

CompoundD1 cAMP Production (EC50, nM)D1 cAMP Intrinsic Activity (%)D1 β-arrestin RecruitmentReference
SKF-75670~10Partial AgonistNo recruitment[1]
SKF-38393~15Partial AgonistNo recruitment[1]
SKF-81297~1.4Full AgonistYes[2]
Fenoldopam~5Partial AgonistYes[3]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams were generated using Graphviz.

D1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates beta_arrestin β-arrestin D1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Internalization Internalization beta_arrestin->Internalization Agonist Agonist Agonist->D1R Binds

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Analysis_Binding Calculate Ki values Counting->Analysis_Binding Cell_Culture Culture cells expressing D1 receptors Stimulation Stimulate cells with test compound Cell_Culture->Stimulation Lysis Lyse cells to release cAMP Stimulation->Lysis Detection Measure cAMP levels (e.g., HTRF) Lysis->Detection Analysis_Functional Calculate EC50 and intrinsic activity Detection->Analysis_Functional

References

A Comparative Analysis of SKF-75670 Hydrobromide: A Dopamine D1 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SKF-75670 hydrobromide with other key dopamine D1 receptor ligands. The information is compiled from various studies to assist researchers in evaluating its potential applications.

SKF-75670 is a partial agonist for the dopamine D1 receptor.[1][2][3] It is also known to act as a cocaine antagonist.[1][2][3] In preclinical studies, SKF-75670 has been shown to reduce locomotor activity in animal models of Parkinson's disease and to antagonize the effects of cocaine.[1][3] It is often described as an atypical D1 agonist, exhibiting antagonist properties in in-vitro settings and agonist effects in vivo.[4]

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of SKF-75670 and other relevant dopamine D1 receptor ligands. This data is essential for understanding the selectivity and efficacy of these compounds.

Table 1: Dopamine Receptor Binding Affinities (Ki) in nM

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 ReceptorReference
SKF-75670 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
SKF-383931~150~5000~1000~0.5Tocris
SKF-839591.18920399Data Not Available7.56MedChemExpress
SCH-23390 (Antagonist)0.2Data Not AvailableData Not AvailableData Not Available0.3PubMed

Table 2: Functional Potency (EC50) and Efficacy (% of Dopamine Response) at the D1 Receptor

CompoundEC50 (nM)Efficacy (% of Dopamine Response)Reference
SKF-75670 Data Not AvailablePartial AgonistMedChemExpress
SKF-38393110 (IC50)Partial AgonistMedChemExpress
SKF-82958491Full AgonistMedChemExpress

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize dopamine D1 receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of SKF-75670 and comparator compounds for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Radioligand: [3H]SCH-23390 (a high-affinity D1 antagonist).

  • Test compounds: SKF-75670, SKF-38393, etc.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]SCH-23390, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger downstream of D1 receptor activation.

Objective: To determine the functional potency (EC50) and efficacy of SKF-75670 and comparator compounds at the dopamine D1 receptor.

Materials:

  • Cells expressing the human dopamine D1 receptor.

  • Test compounds: SKF-75670, SKF-38393, etc.

  • Dopamine (as a reference full agonist).

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

  • Compound Addition: Treat the cells with varying concentrations of the test compounds or dopamine.

  • Incubation: Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to the response produced by dopamine.

In Vivo Behavioral Assessment: Locomotor Activity

This experiment evaluates the effect of a compound on spontaneous movement in rodents.

Objective: To assess the in vivo effect of SKF-75670 on locomotor activity.

Materials:

  • Male Sprague-Dawley rats.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Test compound: SKF-75670.

  • Vehicle control (e.g., saline).

Procedure:

  • Habituation: Place the rats individually in the activity chambers for a period of 30-60 minutes to allow them to acclimate to the new environment.

  • Drug Administration: Administer SKF-75670 or vehicle via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately after injection, place the rats back into the activity chambers and record their locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data to determine parameters such as total distance traveled, horizontal activity, and vertical activity. Compare the results between the drug-treated and vehicle-treated groups.

Visualizing Molecular Pathways and Experimental Design

To further clarify the mechanisms and procedures discussed, the following diagrams are provided.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist D1 Agonist (e.g., SKF-75670) Agonist->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Binding_Assay_Workflow start Start prepare Prepare reagents: - Cell membranes - Radioligand - Test compounds start->prepare incubate Incubate reagents prepare->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Count radioactivity wash->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end Drug_Comparison_Logic cluster_compounds Compounds cluster_assays Assays cluster_outcome Outcome SKF75670 SKF-75670 (Partial Agonist) Binding Binding Affinity (Ki) SKF75670->Binding Functional Functional Potency (EC50) SKF75670->Functional SKF38393 SKF-38393 (Partial Agonist) SKF38393->Binding SKF38393->Functional SCH23390 SCH-23390 (Antagonist) SCH23390->Binding Comparison Comparative Profile Binding->Comparison Functional->Comparison

References

Unraveling the Consistency of SKF-75670 Hydrobromide's Behavioral Impact: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of dopamine D1 receptor modulation, understanding the reproducibility of a compound's behavioral effects is paramount. This guide provides a comparative analysis of SKF-75670 hydrobromide, a notable D1 receptor partial agonist, alongside other key D1 receptor agonists. By examining quantitative data from various preclinical behavioral assays and detailing the experimental protocols, this document aims to offer a clear perspective on the consistency of SKF-75670's effects and its standing among alternative compounds.

The behavioral pharmacology of dopamine D1 receptor agonists is a field marked by both promise and complexity. These compounds, which activate the D1 receptor, are instrumental in studying a range of physiological and pathological processes, including motor control, learning, memory, and addiction. However, the translation of these findings into therapeutic applications is often hampered by inconsistencies in their behavioral effects. This guide focuses on this compound and its alternatives, shedding light on the nuances of their in vivo activity.

Comparative Analysis of Behavioral Effects

To provide a clear and objective comparison, the following sections summarize the quantitative data on the effects of SKF-75670 and other D1 agonists in three key behavioral paradigms: locomotor activity, drug discrimination, and prepulse inhibition. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Locomotor Activity

Locomotor activity is a fundamental behavioral measure used to assess the stimulant or depressant effects of a compound. The following table summarizes the observed effects of various D1 agonists on this behavior.

CompoundSpeciesDose Range (mg/kg)Observed Effect on Locomotor ActivityReference(s)
SKF-75670 Marmoset (MPTP-treated)2.5 - 10 (i.p.)Reduced locomotor activity; animals appeared sedated.[1]
SKF-38393 Mouse (C57BL/6J)3 - 300 (s.c.)Dose-related increase in locomotor activity. At high doses (100-300 mg/kg), a biphasic effect was observed with initial depression followed by prolonged hyperlocomotion.[2]
Rat (Wistar)4.0 - 16.0 (s.c.)Dose-dependent decrease in locomotor activity.[3]
SKF-82958 MouseNot specifiedIncreased locomotor activity.[4]
A-77636 Rat0.019 - 4.9In a novel environment, it caused a dose-dependent suppression of locomotion. In a habituated environment, it had no effect.[4]
RatNot specifiedDid not affect locomotor activity at doses that decreased nicotine intake.[5]
Dihydrexidine Not specifiedNot specifiedGenerally reported to increase locomotor activity.

Note: The variability in the reported effects of SKF-38393 on locomotor activity (increase in mice vs. decrease in rats) highlights the importance of considering species and experimental conditions when evaluating reproducibility.

Drug Discrimination

Drug discrimination paradigms are used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the internal state induced by a specific drug. The potency of other compounds to substitute for the training drug is then measured by their ED50 value (the dose at which the compound produces 50% of the maximum effect).

CompoundTraining DrugSpeciesED50 (mg/kg)Reference(s)
SKF-75670 SKF 38393RatFully substituted for SKF 38393.[6][7]
SKF-38393 SKF 38393Rat2.0 - 16.0 (dose-dependent increase in drug-appropriate responding)[8]
CocaineSquirrel Monkey2.53 (for responding maintained by cocaine)[9]
SKF-82958 SKF 82958RatFull substitution at the training dose of 0.03 mg/kg.[10][11]
SKF 38393RatLess effective in substituting for SKF 38393 than SKF-75670.[6]
SKF-77434 SKF 38393RatFully substituted for SKF 38393.[6]
A-77636 CocaineRatPartial substitution (maximum of 24%).[12]
Dihydrexidine SKF 38393RatFully substituted for SKF 38393.[13]

Note: The ability of SKF-75670 and other partial agonists to fully substitute for the discriminative stimulus effects of SKF 38393 suggests a similar subjective experience mediated by D1 receptor activation.

Prepulse Inhibition (PPI)

Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders.

CompoundSpeciesDose (mg/kg)Effect on PPIReference(s)
SKF-75670 --Data not readily available in the searched literature.
SKF-38393 Rat5Did not disrupt PPI when given alone. However, in combination with a subthreshold dose of the D2 agonist quinpirole, it reduced PPI.[14][15]
SKF-82958 Mouse (C57BL/6J)Not specifiedDramatically inhibited PPI.[1][16][17]
Mouse (C57BL/6J)0.3Significantly reduced PPI.[18]

Note: The differing effects of SKF-38393 and SKF-82958 on PPI highlight the functional diversity among D1 receptor agonists, which can contribute to apparent irreproducibility if not carefully considered.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of behavioral studies. Below are generalized methodologies for the key experiments cited in this guide.

Locomotor Activity Test
  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to automatically record animal movement.

  • Animals: Typically, adult male rats or mice are used. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • For studies in a novel environment, animals are placed in the open-field arena immediately after drug or vehicle administration.

    • For studies in a habituated environment, animals are first allowed to explore the arena for a set period (e.g., 30-60 minutes) on preceding days.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled, time spent in different zones of the arena, and the number of vertical rears are common parameters analyzed using statistical methods like ANOVA.

Drug Discrimination Test
  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).

  • Animals: Rats are commonly used and are often food-restricted to maintain motivation for the food reinforcer.

  • Procedure:

    • Training Phase: Animals are trained to press one lever after receiving an injection of the training drug (e.g., SKF 38393) and the other lever after receiving a vehicle injection. Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule (e.g., FR 10). Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).

    • Testing Phase: Once the discrimination is acquired, test sessions are conducted. Animals are administered a test compound, and the percentage of responses on the drug-appropriate lever is recorded. To avoid extinction, responses on either lever may be reinforced during test sessions, or no reinforcement is provided.

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-associated lever. An ED50 value is calculated to determine the dose of the test compound that produces 50% drug-appropriate responding.

Prepulse Inhibition (PPI) Test
  • Apparatus: A startle chamber consisting of a small enclosure for the animal placed on a platform that detects movement. A loudspeaker delivers acoustic stimuli.

  • Animals: Mice or rats are typically used.

  • Procedure:

    • The animal is placed in the startle chamber and allowed to acclimate for a brief period (e.g., 5 minutes) with background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong, startling stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 70-80 dB) is presented shortly before the startling pulse.

      • No-stimulus trials: Only background noise is present.

    • The startle response (the animal's movement) is measured for each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

Visualizing the Underlying Mechanisms

To better understand the cellular actions of these compounds and the experimental processes used to evaluate them, the following diagrams are provided.

Dopamine_D1_Signaling_Pathway Dopamine Dopamine / D1 Agonist (e.g., SKF-75670) D1R D1 Receptor Dopamine->D1R Binds to G_protein Gs/Golf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Downstream Downstream Effectors (Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits Behavioral Behavioral Effects (Locomotion, Reward, Cognition) Downstream->Behavioral

Dopamine D1 Receptor Signaling Pathway

Behavioral_Experiment_Workflow Start Hypothesis Formulation Animal_Prep Animal Selection & Habituation Start->Animal_Prep Drug_Admin Drug Administration (SKF-75670 or Alternative) Animal_Prep->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., Locomotor Activity, Drug Discrimination) Drug_Admin->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Generalized Behavioral Experiment Workflow

Conclusion

The reproducibility of behavioral effects induced by this compound and other dopamine D1 receptor agonists is a multifaceted issue. While compounds may exhibit consistent effects within a specific, well-controlled experimental paradigm, variability can arise from a number of factors including the specific agonist used (full vs. partial), the dose administered, the species and strain of the animal model, and the specific behavioral assay employed.

SKF-75670 demonstrates clear D1 receptor-mediated activity, particularly in drug discrimination paradigms where it reliably substitutes for other D1 agonists. However, its effects on locomotor activity and other behaviors can be more variable and context-dependent. The broader landscape of D1 agonists reveals a spectrum of activity profiles, with no single compound being a universal standard for producing a specific behavioral outcome.

For researchers, this underscores the critical importance of detailed experimental design and reporting. A thorough understanding of the pharmacological properties of each D1 agonist and careful consideration of the experimental variables are essential for generating reproducible and interpretable data. This comparative guide serves as a resource to aid in the informed selection of compounds and the design of robust behavioral studies in the pursuit of novel therapeutics targeting the dopamine D1 receptor.

References

A Comparative Guide to the Efficacy of SKF-75670 and the Full D1 Agonist SKF-82958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dopamine D1 receptor partial agonist, SKF-75670, and the full D1 receptor agonist, SKF-82958. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these two benzazepine derivatives through a detailed examination of their in vitro and in vivo efficacies, supported by experimental data and methodologies.

In Vitro Pharmacological Profile

The fundamental difference between SKF-75670 and SKF-82958 lies in their intrinsic activity at the D1 receptor. SKF-82958 acts as a full agonist, capable of eliciting a maximal response comparable to the endogenous ligand, dopamine. In contrast, SKF-75670 is a partial agonist, which produces a submaximal response even at saturating concentrations.

Comparative Analysis of In Vitro Data

The following tables summarize the binding affinities and functional potencies of SKF-75670 and SKF-82958 at the dopamine D1 receptor. It is important to note that while the data for SKF-82958 is robust, directly comparable in vitro quantitative data for SKF-75670 from the same studies is limited in the public domain. The presented values are collated from various sources and should be interpreted with consideration of potential inter-experimental variability.

Table 1: Dopamine D1 Receptor Binding Affinity

CompoundRadioligandTissue/Cell LineKi (nM)
SKF-82958 [3H]SCH 23390Rat Striatum4
SKF-75670 [3H]SCH 23390Not specifiedData not available in a directly comparable format

Note: Ki represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity.

Table 2: Dopamine D1 Receptor Functional Activity (Adenylate Cyclase Stimulation)

CompoundCell LineParameterValue
SKF-82958 Rat Striatal MembranesEC50 (nM)491
Emax (% of Dopamine)~100% (Full Agonist)
SKF-75670 Not specifiedEC50 (nM)Data not available in a directly comparable format
Emax (% of Dopamine)Partial Agonist (Submaximal response)

Note: EC50 is the half-maximal effective concentration, representing the potency of an agonist. Emax is the maximal response an agonist can produce.

In Vivo Efficacy: A Comparative Look

A key study by Gnanalingham and colleagues (1995) in MPTP-treated marmosets, a primate model of Parkinson's disease, provides a direct in vivo comparison of the anti-parkinsonian effects of various benzazepine D1 agonists, including SKF-75670 and the full agonist SKF-80723 (structurally related to SKF-82958).

In this model, full D1 agonists induced significant improvements in motor activity. In contrast, the partial agonist SKF-75670, at the doses tested, was largely inactive in reversing motor deficits and, at higher doses, induced sedation. This in vivo data corroborates the in vitro findings, highlighting the critical role of intrinsic efficacy in determining the therapeutic potential of D1 receptor agonists in movement disorders.

Signaling Pathways and Experimental Overviews

The following diagrams illustrate the canonical D1 dopamine receptor signaling pathway and a general workflow for comparing the in vitro efficacy of D1 receptor agonists.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor G_protein Gs/Golf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates PP1 Protein Phosphatase-1 (PP1) DARPP32->PP1 inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates Agonist D1 Agonist (e.g., SKF-82958) Agonist->D1R

Caption: D1 Dopamine Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Efficacy Determination Membrane_Prep Membrane Preparation (e.g., from rat striatum) Radioligand_Binding Radioligand Binding Assay (e.g., with [3H]SCH 23390) Membrane_Prep->Radioligand_Binding Ki_Determination Determine Ki value Radioligand_Binding->Ki_Determination Compare Compare Efficacy Ki_Determination->Compare Cell_Culture Cell Culture (e.g., HEK293 expressing D1R) cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay EC50_Emax_Determination Determine EC50 and Emax values cAMP_Assay->EC50_Emax_Determination EC50_Emax_Determination->Compare Start Start Start->Membrane_Prep Start->Cell_Culture

Caption: In Vitro D1 Agonist Efficacy Workflow.

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity (Ki)

Objective: To determine the binding affinity of test compounds (SKF-75670 and SKF-82958) for the dopamine D1 receptor.

Materials:

  • Rat striatal tissue or cells expressing the D1 receptor.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Radioligand: [3H]SCH 23390 (a D1 antagonist).

  • Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390).

  • Test compounds: SKF-75670 and SKF-82958 at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]SCH 23390 at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Efficacy (EC50 and Emax)

Objective: To determine the potency (EC50) and maximal efficacy (Emax) of test compounds in stimulating adenylate cyclase activity via the D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

  • Test compounds: SKF-75670 and SKF-82958 at various concentrations.

  • Dopamine (as a reference full agonist).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the D1 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Assay Preparation: Remove the culture medium and replace it with assay buffer. Pre-incubate the cells for a short period.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control and a positive control (dopamine).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal curve to the data and determine the EC50 and Emax for each compound. The Emax is often expressed as a percentage of the maximal response induced by dopamine.

Conclusion

The distinction between SKF-75670 as a partial agonist and SKF-82958 as a full agonist at the dopamine D1 receptor is a critical factor in their differing pharmacological profiles. While both compounds can bind to the D1 receptor, their ability to activate downstream signaling pathways and elicit a biological response varies significantly. This difference in intrinsic efficacy is evident in both in vitro functional assays and in vivo models of neurological disorders. For researchers and drug development professionals, understanding this fundamental difference is paramount when selecting appropriate tool compounds for investigating D1 receptor function or when designing novel therapeutics targeting this important receptor. The experimental protocols provided in this guide offer a foundation for the continued exploration and characterization of D1 receptor modulators.

A Comparative Pharmacological Analysis: SKF-75670 Hydrobromide In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the pharmacological properties of SKF-75670 hydrobromide, a dopamine D1 receptor partial agonist, reveals distinct profiles in cellular and whole-organism models. This guide provides a comparative analysis of its in vitro and in vivo effects, supported by experimental data and detailed methodologies, to aid in its application in neuroscience research and drug development.

This compound is recognized as a partial agonist at the dopamine D1 receptor. Its pharmacological activity, however, presents a nuanced picture when comparing its actions in controlled in vitro environments versus complex in vivo systems. While it demonstrates clear engagement with the D1 receptor at the cellular level, its effects in animal models are multifaceted, highlighting the intricate nature of dopaminergic signaling in physiological and pathological states.

In Vitro Pharmacological Profile

In vitro studies are fundamental to characterizing the direct interaction of a compound with its molecular target. For SKF-75670, these assays focus on its binding affinity and functional efficacy at the dopamine D1 receptor.

Data Presentation: In Vitro Receptor Binding and Functional Potency

To provide a clear comparison, the following table summarizes the in vitro pharmacological data for SKF-75670 and a well-characterized alternative D1 receptor partial agonist, SKF-38393.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
SKF-75670 Dopamine D1Data Not AvailableData Not Available
SKF-38393 Dopamine D1~1 - 151[1]Data Not Available
Dopamine D2~150
Dopamine D3~5000
Dopamine D4~1000
Dopamine D5~0.5

Note: Specific quantitative data for SKF-75670's Ki and EC50 values were not available in the searched literature. The Ki values for SKF-38393 are presented as a range from multiple sources to reflect experimental variability.

In Vivo Pharmacological Profile

The in vivo effects of SKF-75670 are often assessed in animal models of neurological and psychiatric disorders, particularly those involving dopamine system dysfunction, such as Parkinson's disease.

Data Presentation: In Vivo Behavioral Effects

CompoundAnimal ModelBehavioral EffectDose Range
SKF-75670 MPTP-treated marmosetsReduced locomotor activity2.5-10 mg/kg, i.p.[2]
MonkeysAntagonism of cocaine's effects0.3 and 1.0 mg/kg, i.m.[2]
Rats (drug discrimination)Full substitution for SKF-38393[3]Not specified
SKF-38393 6-OHDA-lesioned ratsContralateral rotationNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the pharmacology of D1 receptor agonists.

In Vitro Assays

1. Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of SKF-75670 for the dopamine D1 receptor.

  • Materials:

    • Cell membranes expressing the dopamine D1 receptor.

    • A radiolabeled ligand that binds to the D1 receptor (e.g., [³H]SCH23390).

    • This compound.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (SKF-75670).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Adenylyl Cyclase Activation Assay (for determining EC50)

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of D1 receptor activation.

  • Objective: To determine the potency (EC50) of SKF-75670 in stimulating adenylyl cyclase activity.

  • Materials:

    • Cells expressing the dopamine D1 receptor.

    • This compound.

    • ATP.

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Procedure:

    • Treat the cells with varying concentrations of SKF-75670.

    • Incubate for a specific period to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

    • Plot the cAMP concentration against the log concentration of SKF-75670 to generate a dose-response curve.

    • The EC50 value is the concentration of the agonist that produces 50% of the maximal response.

In Vivo Assay

1. Rotational Behavior in Unilaterally 6-OHDA-Lesioned Rats

This is a classic behavioral model used to assess the in vivo activity of dopamine receptor agonists in a model of Parkinson's disease.

  • Objective: To evaluate the ability of SKF-75670 to induce contralateral rotation in rats with a unilateral lesion of the nigrostriatal dopamine pathway.

  • Materials:

    • Adult male rats.

    • 6-hydroxydopamine (6-OHDA).

    • This compound.

    • Automated rotometer system.

  • Procedure:

    • Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-OHDA into the medial forebrain bundle or the substantia nigra.

    • Allow the animals to recover for several weeks to allow for the development of dopamine receptor supersensitivity on the lesioned side.

    • Administer various doses of SKF-75670 to the lesioned rats.

    • Place the rats in a circular arena and record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions using an automated rotometer system.

    • D1 receptor agonists are expected to induce contralateral rotation due to the stimulation of supersensitive D1 receptors in the denervated striatum.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

D1_Signaling_Pathway SKF75670 SKF-75670 D1R Dopamine D1 Receptor SKF75670->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare D1 Receptor Expressing Membranes Incubation Incubate Membranes, Radioligand, and Compound Membranes->Incubation Radioligand Prepare Radioligand ([³H]SCH23390) Radioligand->Incubation Compound Prepare Serial Dilutions of SKF-75670 Compound->Incubation Filtration Separate Bound/Unbound via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

InVitro_InVivo_Comparison Binding Receptor Binding (Ki) Behavior Behavioral Effects (e.g., Rotation) Binding->Behavior Predictive Relationship? Function Functional Activity (EC50, cAMP) Function->Behavior PK Pharmacokinetics (ADME) PD Pharmacodynamics

Caption: Relationship between In Vitro and In Vivo Data.

Discussion of Pharmacological Differences

The distinction between the in vitro and in vivo pharmacology of SKF-75670 is a critical consideration for its use in research. In vitro, as a partial agonist, it is expected to have a lower maximal effect in stimulating adenylyl cyclase compared to a full agonist. This property can be advantageous, potentially reducing the risk of receptor desensitization and downstream adverse effects that can be associated with overstimulation of the D1 receptor.

In vivo, the observed effects are a culmination of not only its direct action on the D1 receptor but also its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), potential off-target effects, and interactions with other neurotransmitter systems. For instance, the reduction in locomotor activity in MPTP-treated marmosets at higher doses might reflect its partial agonist nature, where it could potentially compete with and reduce the effects of endogenous dopamine in certain brain regions, or it could be indicative of a dose-dependent sedative effect.[2]

The observation that SKF-75670 fully substitutes for SKF-38393 in a drug discrimination paradigm in rats suggests that, from the animal's perspective, the interoceptive cues produced by both drugs are similar.[3] This implies that despite potential differences in their in vitro profiles, their overall effect on the central nervous system, which governs this behavioral response, is comparable.

The ability of D1 agonists to induce contralateral rotation in unilaterally 6-OHDA-lesioned rats is a hallmark of their in vivo efficacy in a model of Parkinson's disease. This effect is attributed to the stimulation of supersensitive D1 receptors on the dopamine-depleted side of the brain. The dose-response relationship of SKF-75670 in this model would provide valuable information about its potency and efficacy in a therapeutically relevant context.

References

Illuminating the Path: A Comparative Guide to Biochemical Assays for Confirming SKF-75670's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive comparison of biochemical assays essential for elucidating the mechanism of action of SKF-75670, a partial dopamine D1 receptor agonist. By presenting objective performance data alongside detailed experimental protocols, this document serves as a practical resource for confirming the engagement and functional consequences of SKF-75670 and its alternatives at the molecular level.

SKF-75670 is recognized as a partial agonist for the dopamine D1 receptor, a Gs protein-coupled receptor (GPCR) that plays a crucial role in various neurological processes.[1] Activation of the D1 receptor initiates a canonical signaling cascade through the stimulation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[2] This, in turn, activates Protein Kinase A (PKA) and downstream effectors.[3] Understanding the precise interaction of SKF-75670 with the D1 receptor and its functional output is paramount for its development as a therapeutic agent.

This guide will delve into the key biochemical assays used to characterize D1 receptor agonists, providing a comparative analysis of SKF-75670 with other well-established full and partial agonists.

Data Presentation: Quantitative Comparison of D1 Receptor Agonists

To facilitate a clear and objective comparison, the following tables summarize the binding affinities and functional potencies of SKF-75670 and its alternatives at the dopamine D1 receptor.

Table 1: Comparative Binding Affinities of Dopamine D1 Receptor Agonists

CompoundReceptorRadioligandPreparationKi (nM)pKi
SKF-38393D1-like[3H]SCH23390Rat Striatal Homogenate1519
SKF-38393D2-like[3H]SpiperoneRat Striatal Homogenate23646.8
DihydrexidineD1[3H]SCH23390Rhesus Monkey Putamen~20 (IC50)-
SKF 83959D1Not SpecifiedNot Specified-6.72[4]
DopamineD1[3H]SCH-23390Rat Striatal Membranes--

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Table 2: Comparative Functional Potencies of Dopamine D1 Receptor Agonists (cAMP Accumulation)

CompoundAssay SystemEC50 (nM)Emax (% of Dopamine or SKF-81297)
SKF-81297D1R stable HEK293 cells3.3100%
SKF-38393D1R stable HEK293 cells11083%[5]
A-77636D1R stable HEK293 cells3.099%[5]
SKF-75670Not SpecifiedPartial AgonistPartial Agonist
DihydrexidineRat and Monkey StriatumFull Agonist100% (relative to dopamine)[6]

Note: Emax values are relative to the maximal response induced by a full agonist in the same assay system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream Downstream Effectors PKA_active->Downstream Phosphorylates Agonist SKF-75670 (Agonist) Agonist->D1R Binds

Caption: Dopamine D1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with D1 receptors) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]SCH23390) Radioligand->Incubation Compound Test Compound (SKF-75670 or alternative) Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Measurement Measure Radioactivity of bound ligand Filtration->Measurement Curve_Fitting Generate Competition Curve Measurement->Curve_Fitting Ki_Calculation Calculate Ki value Curve_Fitting->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection (e.g., HTRF) cluster_analysis Data Analysis Cells Culture cells expressing D1 receptors Stimulation Stimulate cells with SKF-75670 or alternative Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis Reagents Add HTRF Reagents (Eu-cryptate Ab & d2-cAMP) Lysis->Reagents Incubation Incubate Reagents->Incubation Measurement Measure HTRF Signal (665nm / 620nm) Incubation->Measurement Standard_Curve Generate cAMP Standard Curve Measurement->Standard_Curve EC50_Calculation Calculate EC50 and Emax Standard_Curve->EC50_Calculation

Caption: cAMP Accumulation Assay Workflow (HTRF).

Experimental Protocols

Detailed methodologies for the key biochemical assays are provided below to ensure reproducibility and aid in experimental design.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF-75670 and its alternatives for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Radioligand: [3H]SCH23390 (a D1-selective antagonist).

  • Non-specific binding control: SCH23390 (unlabeled).

  • Test compounds: SKF-75670 and other D1 agonists.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D1 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or unlabeled SCH23390 (for non-specific binding, final concentration 1 µM).

    • 25 µL of serially diluted test compound (SKF-75670 or alternative).

    • 50 µL of [3H]SCH23390 (final concentration ~0.5 nM, approximately the Kd value).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled SCH23390) from the total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

Objective: To measure the ability of SKF-75670 and its alternatives to stimulate adenylyl cyclase activity.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Test compounds: SKF-75670 and other D1 agonists.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM ATP, pH 7.4.

  • ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine).

  • GTP (10 µM).

  • Phosphodiesterase inhibitor (e.g., 100 µM IBMX).

  • cAMP standard.

  • cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a microcentrifuge tube or 96-well plate, combine:

    • Membrane preparation (20-50 µg protein).

    • Assay buffer containing the ATP regenerating system, GTP, and a phosphodiesterase inhibitor.

    • Serially diluted test compound (SKF-75670 or alternative).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate at 30-37°C for 10-30 minutes.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating at 95°C for 5 minutes).

  • cAMP Measurement: Centrifuge the samples to pellet the membranes and measure the amount of cAMP produced in the supernatant using a commercially available cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced in each sample from the standard curve.

    • Plot the amount of cAMP produced against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression analysis.

cAMP Accumulation Assay (HTRF)

Objective: To quantify the intracellular accumulation of cAMP in whole cells upon stimulation with SKF-75670 and its alternatives using a homogeneous time-resolved fluorescence (HTRF) assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Cell culture medium.

  • Stimulation buffer.

  • Test compounds: SKF-75670 and other D1 agonists.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • White 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture and Plating: Culture HEK293-D1 cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor. Dispense the cell suspension into a 384-well plate (e.g., 5,000 cells/well).

  • Compound Addition: Add serially diluted test compounds to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., the full agonist dopamine or forskolin).

  • Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, diluted in lysis buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

    • Generate a cAMP standard curve by plotting the HTRF ratio against known cAMP concentrations.

    • Convert the HTRF ratios from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values using non-linear regression analysis.

References

Comparing SKF-75670 hydrobromide with the prototypical D1 partial agonist SKF 38393

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SKF-75670 hydrobromide and the prototypical D1 partial agonist, SKF-38393. The information presented is curated from preclinical research to assist in the selection of appropriate pharmacological tools for investigating the dopamine D1 receptor system.

Introduction

This compound and SKF-38393 are both partial agonists of the dopamine D1 receptor. As such, they bind to and activate the receptor, but with lower intrinsic efficacy than the endogenous ligand, dopamine. This property makes them valuable tools for studying the physiological and pathological roles of the D1 receptor, as well as for the development of therapeutics targeting this receptor. While both compounds share a similar mechanism of action, they exhibit distinct pharmacological profiles that may influence their suitability for specific research applications.

Pharmacological Profile: A Head-to-Head Comparison

Binding Affinity
CompoundReceptor TargetRadioligandTissue/Cell LineKᵢ (nM)
This compound Dopamine D1[³H]SCH 23390N/AData not available in a direct comparative study
SKF-38393 Dopamine D1[³H]SCH 23390Pig striatal homogenate~1

Kᵢ represents the inhibitory constant, indicating the affinity of the ligand for the receptor. A lower Kᵢ value signifies a higher binding affinity.

Functional Activity: Adenylyl Cyclase Activation

The primary signaling pathway coupled to the D1 receptor is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

CompoundAssayCell LineEC₅₀ (nM)Eₘₐₓ (% of Dopamine)
This compound cAMP accumulationN/AData not available in a direct comparative studyPartial Agonist
SKF-38393 cAMP accumulationHEK Human D1 receptor~10-100~60-93%[1]

EC₅₀ represents the half-maximal effective concentration, indicating the potency of the agonist. Eₘₐₓ represents the maximum efficacy of the agonist relative to the endogenous ligand, dopamine.

In Vivo Effects: A Behavioral Comparison

In vivo studies provide valuable insights into the functional consequences of D1 receptor activation by these partial agonists.

CompoundAnimal ModelBehavioral EffectReference
This compound MPTP-treated marmosetsReduces locomotor activity[2]
MonkeysAntagonizes the rate-altering and discriminative-stimulus effects of cocaine[2]
SKF-38393 RatsFully substituted by SKF-75670 in discriminative-stimulus studies, suggesting a similar in vivo profile.[3]
Neonatal 6-hydroxydopamine-lesioned ratsInduces locomotor activity and stereotyped behaviors.[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist SKF-75670 or SKF-38393 Agonist->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

D1 Receptor Signaling Pathway

Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_functional cAMP Accumulation Assay Membrane_Prep Prepare Membranes (e.g., from striatum or D1-expressing cells) Incubation_Binding Incubate Membranes with: - [³H]Radioligand (e.g., SCH 23390) - Varying concentrations of  unlabeled SKF-75670 or SKF-38393 Membrane_Prep->Incubation_Binding Filtration Separate Bound and Free Radioligand via Filtration Incubation_Binding->Filtration Counting_Binding Quantify Radioactivity (Scintillation Counting) Filtration->Counting_Binding Analysis_Binding Calculate Kᵢ values Counting_Binding->Analysis_Binding Cell_Culture Culture Cells Expressing D1 Receptors Incubation_Functional Incubate Cells with Varying Concentrations of SKF-75670 or SKF-38393 Cell_Culture->Incubation_Functional Lysis Lyse Cells to Release Intracellular cAMP Incubation_Functional->Lysis Detection Measure cAMP Levels (e.g., ELISA, HTRF) Lysis->Detection Analysis_Functional Calculate EC₅₀ and Eₘₐₓ values Detection->Analysis_Functional

References

Safety Operating Guide

Safe Disposal of SKF-75670 Hydrobromide: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of SKF-75670 hydrobromide, a dopamine D1 receptor agonist used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the absence of specific inactivation data, a precautionary approach is recommended, treating the compound as a potentially hazardous substance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile, changed frequentlyPrevents skin contact and absorption.
Eye Protection Safety goggles or face shieldProtects eyes from splashes and aerosols.
Lab Coat Standard laboratory coatProtects skin and personal clothing.
Respiratory Type N95 (US) or equivalent respiratorRecommended when handling the solid powder to avoid inhalation.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation to minimize inhalation of any airborne particles.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: All cleanup materials must be collected in a sealed, labeled container for hazardous waste disposal.

III. Disposal of Unused this compound

Proper disposal of unused this compound is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Unused this compound (solid or in solution) should be treated as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Collect waste in a designated, leak-proof, and sealable container.

    • The container must be compatible with the chemical (e.g., high-density polyethylene).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment to prevent spills.

  • Institutional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Recommended Disposal Methods (to be conducted by licensed professionals):

MethodDescription
Incineration High-temperature incineration by a licensed hazardous waste facility is the preferred method to ensure complete destruction of the active compound.
Chemical Deactivation In the absence of a validated protocol, on-site chemical deactivation is not recommended. This should only be performed by trained personnel following a thoroughly vetted and approved procedure.

IV. Disposal of Contaminated Materials

Any materials that come into contact with this compound must be disposed of as hazardous waste.

Contaminated Waste Handling:

Waste TypeDisposal Procedure
Sharps (e.g., needles, scalpels) Place in a designated sharps container and dispose of as hazardous waste.
Consumables (e.g., pipette tips, gloves, weigh boats) Collect in a sealed bag or container labeled as hazardous waste.
Glassware Triple-rinse with a suitable solvent (e.g., ethanol, water). The first two rinsates must be collected as hazardous waste. After rinsing, the glassware can typically be washed and reused.

V. Dopamine D1 Receptor Signaling Pathway

This compound acts as an agonist at the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The binding of an agonist initiates a signaling cascade that primarily involves the activation of adenylyl cyclase.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1R Dopamine D1 Receptor G_protein Gs Protein (α, β, γ) D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts SKF SKF-75670 SKF->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D1 Receptor Signaling Pathway.

VI. Experimental Workflow for Disposal

The following diagram outlines the logical steps for the disposal of this compound waste from a research laboratory.

Disposal_Workflow Start Waste Generation (Unused SKF-75670, Contaminated Items) Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Secondary Containment in Satellite Accumulation Area Containerize->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Pickup Scheduled Waste Pickup by EHS Contact_EHS->Pickup Transport Transport to Licensed Waste Facility Pickup->Transport Dispose Final Disposal (e.g., Incineration) Transport->Dispose

Caption: Laboratory Waste Disposal Workflow.

References

Essential Safety and Logistical Information for Handling SKF-75670 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of SKF-75670 hydrobromide. The following procedures are based on best laboratory practices and available supplier safety information.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GlassesShould be worn at all times.
GogglesRecommended when there is a risk of splashing.
Hand Protection Disposable GlovesNitrile or other chemically resistant gloves are suitable.
Respiratory Protection RespiratorA type N95 (US) or equivalent respirator is advised.
Body Protection Lab CoatA standard laboratory coat should be worn.
Operational Plans: Handling and Storage

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid generating dust. For minor spills, gently wipe up with an absorbent material and place it in a sealed container for disposal. For larger spills, follow emergency procedures and use appropriate spill cleanup materials.

Storage: Proper storage is crucial to maintain the stability and integrity of this compound.

Storage ConditionTemperatureDurationAdditional Notes
Short-term -20°CUp to 1 monthStore under nitrogen, away from moisture.[1]
Long-term -80°CUp to 6 monthsStore under nitrogen, away from moisture.[1]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Waste should be collected in a designated, labeled, and sealed container.

Experimental Protocols

Preparation of Stock Solutions

This compound is a dopamine D1 receptor partial agonist and is often used in cell signaling studies.[1] The following protocol outlines the preparation of stock solutions based on available solubility information.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Deionized water or appropriate buffer

  • Vortex mixer

  • Pipettes and sterile tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a stock solution by dissolving the powder in an appropriate solvent. For example, to prepare a 10 mM stock solution, dissolve 3.50 mg of this compound (Molecular Weight: 350.25 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • For cellular experiments, further dilute the DMSO stock solution with an aqueous buffer to the desired final concentration. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Store the stock solution at -20°C for short-term use or -80°C for long-term storage.[1]

Signaling Pathway

This compound acts as a partial agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the D1 receptor initiates a signaling cascade that plays a crucial role in various physiological processes.

SKF75670_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF-75670 SKF-75670 D1R Dopamine D1 Receptor SKF-75670->D1R Binds to and activates G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates and modulates

Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF-75670.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF-75670 hydrobromide
Reactant of Route 2
SKF-75670 hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。